Eupalinolide H
Description
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Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9+,16-5+/t17-,18-,19-,20+/m1/s1 |
InChI Key |
INXZZSZBRLXKNT-INSNYMJASA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@H]1OC(=O)C)/CO)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)CO)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Chemical Architecture of Eupalinolide H: A Technical Guide
Introduction
Eupalinolide H is a member of the sesquiterpene lactone family, a class of natural products renowned for their diverse and potent biological activities. Isolated from plants of the Eupatorium genus, these compounds have garnered significant interest from the scientific community, particularly in the fields of medicinal chemistry and drug development. The structural elucidation of these complex molecules is a critical step in understanding their structure-activity relationships and unlocking their therapeutic potential. This technical guide provides an in-depth overview of the methodologies and analytical techniques employed in the chemical structure elucidation of this compound and its analogues, tailored for researchers, scientists, and drug development professionals.
Isolation and Purification of Eupalinolides
The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. For eupalinolides, the aerial parts of Eupatorium lindleyanum are the primary source. A general workflow for the isolation and purification process is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction: The air-dried and powdered aerial parts of Eupatorium lindleyanum are typically extracted exhaustively with a polar solvent such as ethanol or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpene lactones often concentrating in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The bioactive fractions are subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: This is a common initial step, using a gradient elution system (e.g., a mixture of hexane and ethyl acetate with increasing polarity) to separate the components.
-
Sephadex LH-20 Chromatography: This technique is often used for further purification, particularly for removing pigments and other impurities, typically with methanol as the mobile phase.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual eupalinolides is usually achieved by preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
Spectroscopic Analysis for Structure Elucidation
Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula.
Table 1: Representative Mass Spectrometry Data for Eupalinolides
| Compound | Ionization Mode | Observed m/z | Molecular Formula |
| Eupalinolide A | ESI-MS | 443.1683 [M+Na]⁺ | C₂₂H₂₈O₈ |
| Eupalinolide B | ESI-MS | 527.1904 [M+Na]⁺ | C₂₆H₃₂O₁₀ |
| Eupalinolide C | ESI-MS | 443.1679 [M+Na]⁺ | C₂₂H₂₈O₈ |
Data synthesized from published reports on eupalinolides from E. lindleyanum.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is typically used.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for these types of molecules.
-
Data Acquisition: Data is acquired in both positive and negative ion modes to obtain comprehensive information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon skeleton and the connectivity of atoms. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR provides information about the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary carbons).
2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms.
Table 2: Representative ¹H and ¹³C NMR Data for a Eupalinolide Analogue (Illustrative)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 125.0 | 5.10 (d, 9.5) |
| 2 | 39.5 | 2.50 (m) |
| 3 | 75.0 | 4.80 (t, 9.0) |
| 4 | 135.0 | - |
| 5 | 140.0 | 5.20 (d, 10.0) |
| 6 | 80.0 | 4.50 (t, 9.5) |
| 7 | 50.0 | 2.80 (m) |
| 8 | 78.0 | 5.40 (dd, 9.0, 4.0) |
| 9 | 45.0 | 2.10 (m) |
| 10 | 148.0 | - |
| 11 | 138.0 | - |
| 12 | 170.0 | - |
| 13 | 120.0 | 6.20 (d, 3.0), 5.60 (d, 3.0) |
| 14 | 15.0 | 1.80 (s) |
| 15 | 20.0 | 1.90 (s) |
This is a representative table based on published data for various eupalinolides and is for illustrative purposes only.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.
-
Experiments: A standard suite of NMR experiments is performed:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry by identifying protons that are close in space.
-
Structure Assembly and Stereochemical Assignment
The data from MS and NMR are pieced together to propose a planar structure. The final step is to determine the relative and absolute stereochemistry of the molecule.
Relative Stereochemistry
The relative stereochemistry is determined by analyzing the coupling constants (J-values) in the ¹H NMR spectrum and through NOESY/ROESY experiments. Large coupling constants between vicinal protons often indicate a trans-diaxial relationship in a ring system. NOE correlations indicate through-space proximity between protons, allowing for the assignment of their relative orientations.
Absolute Stereochemistry
The absolute configuration is often determined by comparing experimental Electronic Circular Dichroism (ECD) spectra with theoretically calculated spectra for the possible enantiomers. X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry, but it requires the compound to form suitable single crystals.
Conclusion
The chemical structure elucidation of this compound, like other sesquiterpene lactones, is a meticulous process that relies on a combination of sophisticated isolation techniques and powerful spectroscopic methods. By systematically applying extraction, partitioning, and chromatographic purification, the pure compound can be obtained. Subsequent analysis by high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments allows for the determination of the molecular formula and the establishment of the complete atomic connectivity. Finally, stereochemical analysis through NOESY/ROESY and ECD or X-ray crystallography provides the complete three-dimensional structure. This detailed structural information is paramount for understanding the compound's biological activity and for guiding future efforts in drug discovery and development.
The Biosynthesis of Eupalinolide H: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Eupalinolide H, a sesquiterpene lactone of significant interest for its potential therapeutic properties. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this document synthesizes the current understanding of the biosynthesis of its core structure, the eupatolide-type sesquiterpenoids, and proposes the subsequent tailoring steps based on known enzymatic reactions in secondary metabolism. This guide includes detailed experimental protocols for the characterization of key enzyme classes involved and summarizes relevant quantitative data to inform future research and metabolic engineering efforts.
Introduction to this compound and Sesquiterpene Lactones
This compound is a member of the sesquiterpene lactone (STL) family, a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] STLs are predominantly found in the Asteraceae family and are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2][3] this compound, isolated from Eupatorium lindleyanum, belongs to the germacranolide subclass of STLs and is structurally related to eupatolide (B211558).[4][5] Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel derivatives with enhanced therapeutic efficacy.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of germacranolide-type sesquiterpene lactones, originating from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway can be divided into three main stages: the formation of the sesquiterpene backbone, the core lactone formation, and the final tailoring modifications.
Stage 1: Formation of the Germacrene A Backbone
The initial steps of STL biosynthesis are well-established and involve the conversion of FPP, derived from the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, into the germacrene A scaffold.[3]
-
Farnesyl Pyrophosphate (FPP) Synthesis: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic C5 building blocks, are condensed to form the C15 molecule FPP. This reaction is catalyzed by FPP synthase (FPPS) .[1]
-
Cyclization to Germacrene A: FPP undergoes a complex cyclization reaction to form the sesquiterpene olefin, (+)-germacrene A. This crucial step is catalyzed by germacrene A synthase (GAS) , a type of sesquiterpene synthase (STS).[6][7]
Stage 2: Formation of the Eupatolide Core
The germacrene A backbone is then subjected to a series of oxidative modifications to form the characteristic lactone ring of eupatolide, a likely precursor to this compound.
-
Oxidation to Germacrene A Acid: Germacrene A is oxidized in a three-step process to germacrene A acid. This conversion is catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) .[8]
-
8β-Hydroxylation of Germacrene A Acid: Germacrene A acid is stereospecifically hydroxylated at the C8 position to yield 8β-hydroxygermacrene A acid. This reaction is a critical branching point in STL biosynthesis and is catalyzed by a specific cytochrome P450 monooxygenase .
-
Lactonization to Eupatolide: The final step in the formation of the eupatolide core is the 6,7-trans lactonization of 8β-hydroxygermacrene A acid. This reaction is catalyzed by eupatolide synthase (HaES) , a cytochrome P450 enzyme identified as CYP71DD6 in sunflower.[9]
Stage 3: Putative Tailoring Modifications to this compound
The conversion of the eupatolide core to this compound requires further oxidative and acylation steps. While the specific enzymes have not yet been identified in Eupatorium lindleyanum, the necessary transformations can be inferred from the structure of this compound. These "tailoring" enzymes, likely other cytochrome P450s and acyltransferases, are responsible for the vast structural diversity of STLs.[1]
-
Proposed Hydroxylations: Additional hydroxyl groups are introduced onto the eupatolide scaffold by specific cytochrome P450 monooxygenases (CYPs) .
-
Proposed Acylations: The hydroxyl groups are then esterified with specific acyl moieties, a reaction catalyzed by acyltransferases .
The proposed biosynthetic pathway is visualized in the following diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 4. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Eupalinolide H in Eupatorium lindleyanum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of Eupalinolide H, a sesquiterpene lactone identified in Eupatorium lindleyanum. While the primary research article detailing the initial isolation and complete spectral characterization of this compound could not be definitively identified within the scope of this search, this document synthesizes available data from scientific databases and commercial suppliers, and contextualizes its discovery within the broader phytochemical investigation of Eupatorium lindleyanum. The methodologies presented are based on established protocols for the isolation and characterization of sesquiterpenoid lactones from this plant species.
Introduction to this compound and Eupatorium lindleyanum
Eupatorium lindleyanum DC., a perennial herbaceous plant, has a history of use in traditional medicine for treating various ailments, including respiratory and inflammatory conditions.[1][2] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, with sesquiterpene lactones being a prominent class of bioactive compounds.[3] These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities.[1][2]
This compound is a chlorinated sesquiterpene lactone that has been identified from Eupatorium lindleyanum. It is recognized for its potential anti-inflammatory properties. This guide will detail the available information on this compound and the general experimental procedures relevant to its discovery and bioactivity assessment.
Physicochemical and Bioactivity Data
Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information and provide comparative data for other well-characterized eupalinolides from E. lindleyanum.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅ClO₇ | KNApSAcK Database |
| Bioactivity | Anti-inflammatory | MedchemExpress |
Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium lindleyanum
Data presented below is based on the reported inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. It is important to note that direct comparative data for this compound from a peer-reviewed publication is not available; the information is provided by a commercial vendor.
| Compound | Concentration (µM) | Inhibition of IL-6 Production | Inhibition of TNF-α Production | Source |
| This compound | 2.5, 10, 40 | Significant inhibitory effects | Significant inhibitory effects | MedchemExpress |
| Eupalinolide L | Not Specified | Significant | Significant | |
| Eupalinolide M | Not Specified | Significant | Significant |
Note: "Significant inhibitory effects" are as stated in the source and quantitative values (e.g., IC₅₀) were not provided.
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation, structural elucidation, and bioactivity testing of sesquiterpene lactones from Eupatorium lindleyanum, based on methodologies reported in the scientific literature for compounds of this class.
Isolation of this compound
The isolation of sesquiterpene lactones from E. lindleyanum typically involves a multi-step process of extraction and chromatography.
1. Plant Material and Extraction:
-
Plant Material: The aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized.
-
Extraction: The powdered plant material is extracted with a suitable solvent, commonly ethanol (B145695) or methanol, at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Sesquiterpene lactones are typically enriched in the ethyl acetate and/or n-butanol fractions.
3. Chromatographic Purification:
-
The enriched fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.
-
Column Chromatography: Silica gel column chromatography is often used for initial separation, with a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol).
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating structurally similar compounds. A common two-phase solvent system for sesquiterpenoid lactones from E. lindleyanum is n-hexane-ethyl acetate-methanol-water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.
References
- 1. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Spectroscopic Profile of Eupalinolide H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Eupalinolide H, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition of this compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 429.1784 | 429.1779 | C₂₂H₂₈O₇Na |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃) on a 600 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).
| Position | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) |
| 1 | 5.18 | d | 10.2 | 133.5 |
| 2 | 2.59 | m | 39.8 | |
| 3 | 5.57 | d | 8.4 | 74.4 |
| 4 | - | - | - | 141.2 |
| 5 | 5.15 | d | 10.2 | 125.1 |
| 6 | 5.25 | t | 9.6 | 76.5 |
| 7 | 2.94 | m | 51.0 | |
| 8 | 5.22 | dd | 9.6, 8.4 | 69.8 |
| 9 | 2.38, 2.70 | m | 37.6 | |
| 10 | - | - | - | 139.7 |
| 11 | - | - | - | 139.8 |
| 12 | - | - | - | 170.0 |
| 13 | 6.25, 5.71 | s, s | 125.2 | |
| 14 | 1.88 | s | 16.5 | |
| 15 | 1.76 | s | 17.5 | |
| 1' | - | - | - | 167.2 |
| 2' | - | - | - | 128.0 |
| 3' | 6.88 | q | 7.2 | 138.8 |
| 4' | 1.83 | s | 15.9 | |
| 5' | 1.85 | d | 7.2 | 20.5 |
| OAc | 2.08 | s | 21.2 | |
| OAc | - | - | - | 170.1 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
This compound was isolated from the aerial parts of Eupatorium lindleyanum. The dried and powdered plant material was extracted with 95% ethanol. The resulting extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound[1].
Caption: Isolation workflow for this compound.
Spectroscopic Analysis
High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the accurate mass and molecular formula of this compound. The analysis was conducted in positive ion mode.
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 600 MHz NMR spectrometer. Deuterated chloroform (CDCl₃) was used as the solvent, and tetramethylsilane (TMS) served as the internal standard.
Caption: Workflow for spectroscopic analysis of this compound.
Signaling Pathway
While the specific signaling pathways directly modulated by this compound are still under investigation, related eupalinolides have been shown to interact with key cellular signaling pathways, such as the STAT3 pathway. Eupalinolide J, a structurally similar compound, has been identified as an inhibitor of STAT3 activity[1]. This suggests that this compound may also possess the potential to modulate this or related pathways involved in cell proliferation and survival.
Caption: Hypothesized interaction of this compound with the STAT3 signaling pathway.
This guide provides a foundational set of data for this compound. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
Preliminary Cytotoxic Screening of Eupalinolides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Cytotoxicity of Eupalinolide Derivatives
The cytotoxic effects of various Eupalinolide compounds have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. These values have been compiled from multiple studies to provide a comparative overview.
| Eupalinolide Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| Eupalinolide O | MDA-MB-468 | Breast (TNBC) | 1.04 | 72 |
| MDA-MB-231 | Breast (TNBC) | 10.34 | 24 | |
| 5.85 | 48 | |||
| 3.57 | 72 | |||
| MDA-MB-453 | Breast (TNBC) | 11.47 | 24 | |
| 7.06 | 48 | |||
| 3.03 | 72 | |||
| Eupalinolide B | TU686 | Laryngeal | 6.73 | Not Specified |
| TU212 | Laryngeal | 1.03 | Not Specified | |
| M4e | Laryngeal | 3.12 | Not Specified | |
| AMC-HN-8 | Laryngeal | 2.13 | Not Specified | |
| Hep-2 | Laryngeal | 9.07 | Not Specified | |
| LCC | Laryngeal | 4.20 | Not Specified | |
| Eupalinolide A | A549 | Non-small cell lung | Not Specified | Not Specified |
| H1299 | Non-small cell lung | Not Specified | Not Specified | |
| Eupalinolide J | PC-3 | Prostate | Not Specified | Not Specified |
| DU-145 | Prostate | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols employed in the cytotoxic screening of Eupalinolide derivatives.
Cell Culture
Human cancer cell lines, such as MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer), PANC-1, MiaPaCa-2 (Pancreatic Cancer), A549, H1299 (Non-Small Cell Lung Cancer), and various laryngeal cancer cell lines (TU686, TU212, M4e, AMC-HN-8, Hep-2, LCC), are commonly used.[1][2] Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] They are maintained in a humidified incubator at 37°C with 5% CO2.[3]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Eupalinolide compound (e.g., 0, 1, 5, 10, 20 µM). A vehicle control (DMSO) is also included. Cells are incubated for specified durations, typically 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the Eupalinolide compound at the desired concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of PI are added to the cell suspension. The cells are then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Experimental Workflow for Cytotoxic Screening
Caption: Workflow for determining the cytotoxicity of Eupalinolide.
Eupalinolide-Induced Apoptosis Signaling Pathway
Studies on Eupalinolide O have elucidated its pro-apoptotic mechanism, which involves both intrinsic and extrinsic pathways. Key events include the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and activation of caspases. Furthermore, the Akt and p38 MAPK signaling pathways have been implicated.
Caption: Eupalinolide-induced apoptosis signaling cascade.
Conclusion
The available scientific literature strongly indicates that Eupalinolide derivatives possess significant cytotoxic and pro-apoptotic properties against a variety of cancer cell lines. The methodologies outlined in this guide provide a robust framework for the preliminary cytotoxic screening of novel compounds within this class, including the yet-to-be-fully-characterized Eupalinolide H. Further investigation into the precise mechanisms of action and in vivo efficacy is warranted to fully assess the therapeutic potential of these promising natural products.
References
- 1. imquestbio.com [imquestbio.com]
- 2. Tumor Cells for Cancer Research | Applied Biological Materials Inc. [abmgood.com]
- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H: A Technical Overview of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC.[1][2]. This class of natural products has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory and anti-cancer properties[3][4]. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its anti-inflammatory effects, underlying mechanisms, and experimental data.
Chemical Properties
-
Chemical Formula: C22H28O8
-
Molecular Weight: 420.45 g/mol
-
Class: Sesquiterpenoid
-
Source: Eupatorium lindleyanum DC.[1]
-
Appearance: Powder
-
Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory potential by inhibiting the production of key pro-inflammatory cytokines.
Inhibition of Pro-inflammatory Cytokines
In vitro studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have shown that this compound can significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These two cytokines are pivotal mediators of the inflammatory response.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 cells.
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| This compound | 2.5 | Data not specified | Data not specified | |
| This compound | 10 | Data not specified | Data not specified | |
| This compound | 40 | Data not specified | Data not specified |
Note: While a commercial supplier indicates significant inhibitory effects at these concentrations, the primary literature with specific percentage inhibition values for this compound was not publicly accessible at the time of this review. The referenced study by Wang et al. (2018) in Planta Medica provides the foundational evidence for the anti-inflammatory activity of sesquiterpene lactones from E. lindleyanum, including this compound, on RAW 264.7 cells.
Experimental Protocols
The following is a generalized methodology for assessing the anti-inflammatory activity of this compound in vitro, based on standard protocols for similar compounds.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of this compound (e.g., 2.5, 10, 40 µM) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for another 24 hours.
Cytokine Measurement (ELISA)
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Assay: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentrations of the cytokines are calculated based on a standard curve.
Cell Viability Assay (MTT)
-
Purpose: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.
-
Procedure: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The cells are incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound exerts its anti-inflammatory effects have not yet been fully elucidated in the available literature. However, for the broader class of sesquiterpene lactones, a common mechanism of action involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including TNF-α and IL-6. It is plausible that this compound may also act through this pathway.
Visualizations
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Conclusion
This compound, a sesquiterpene lactone from Eupatorium lindleyanum, demonstrates promising anti-inflammatory properties through the inhibition of key pro-inflammatory cytokines, TNF-α and IL-6. While the precise molecular mechanisms are still under investigation, its activity in well-established in vitro models suggests its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its signaling pathways, in vivo efficacy, and safety profile.
References
In Silico Prediction of Eupalinolide H Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone that has been identified as a potential natural anti-inflammatory agent, demonstrating inhibitory effects on the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] While its anti-inflammatory properties are of interest, a comprehensive understanding of its molecular targets is crucial for its development as a therapeutic agent. This technical guide outlines a systematic in silico approach to predict and characterize the potential protein targets of this compound, providing a framework for hypothesis generation and subsequent experimental validation.
This guide will detail a multi-step computational workflow, including ligand preparation, reverse docking, pharmacophore modeling, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are designed to elucidate the polypharmacological nature of this compound, offering insights into its mechanisms of action and potential therapeutic applications, drawing parallels from related eupalinolide compounds known for their anti-cancer activities.
Proposed In Silico Target Prediction Workflow
The prediction of protein targets for a natural product like this compound can be systematically approached using a consensus of computational methods. This workflow is designed to first broadly identify potential targets and then refine these predictions through more computationally intensive techniques.
Caption: A proposed in silico workflow for the prediction of this compound targets.
Detailed Methodologies
Ligand Preparation
The initial step involves the preparation of the 3D structure of this compound.
-
Structure Retrieval: The 2D structure of this compound is obtained from a chemical database such as PubChem or MedChemExpress.[1]
-
3D Conversion and Optimization: A computational chemistry software (e.g., ChemDraw, Avogadro) is used to convert the 2D structure into a 3D conformation. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
Reverse Docking
Reverse docking is a computational technique that docks a single ligand into the binding sites of a large number of protein structures to identify potential targets.[2][3][4]
-
Protein Target Database Preparation: A curated database of 3D protein structures is required. Publicly available databases such as the Protein Data Bank (PDB) or specialized target databases like the Therapeutic Target Database (TTD) can be utilized. The proteins in the database should be pre-processed to remove water molecules and existing ligands and to add hydrogen atoms.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Glide) is used to systematically screen this compound against the prepared protein database. The docking algorithm samples different orientations and conformations of the ligand within the binding site of each protein and calculates a binding affinity score.
-
Ranking and Filtering: The results are ranked based on the predicted binding affinities (e.g., kcal/mol). A threshold is applied to select the top-ranking proteins for further analysis.
Ligand-Based Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target.
-
Pharmacophore Model Generation: Based on the structure of this compound and its known active analogs (e.g., Eupalinolides A, B, J, and O), a set of pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) is generated. Software such as LigandScout or MOE can be used for this purpose.
-
Database Screening: The generated pharmacophore model is then used to screen a database of known active compounds to identify molecules with similar pharmacophoric features. This can help in identifying the protein targets of these similar compounds, which are then considered as potential targets for this compound.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction.
-
System Setup: The top-ranked protein-ligand complexes identified from reverse docking are placed in a simulation box with explicit solvent (water molecules) and ions to mimic physiological conditions.
-
Simulation Protocol: The system is subjected to energy minimization, followed by a series of equilibration steps. A production simulation is then run for a significant time scale (e.g., 100 nanoseconds) to observe the dynamics of the complex.
-
Trajectory Analysis: The trajectory of the simulation is analyzed to determine the stability of the ligand in the binding pocket, key interacting residues, and the binding free energy.
ADMET Prediction
In silico ADMET prediction is essential to assess the drug-likeness of this compound.
-
Property Calculation: Various physicochemical and pharmacokinetic properties are calculated using web-based tools or software (e.g., ADMET-AI, SwissADME). These properties include solubility, permeability, bioavailability, potential for metabolism by cytochrome P450 enzymes, and toxicity risks.
Data Presentation
The quantitative data generated from the in silico analyses should be summarized in structured tables for clear comparison and interpretation.
Table 1: Predicted Binding Affinities of this compound for Top-Ranked Protein Targets from Reverse Docking
| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Biological Function |
| 1 | STAT3 | 6NJS | -9.8 | Transcription factor, cell growth, apoptosis |
| 2 | PI3Kγ | 1E8X | -9.5 | Signal transduction, cell survival |
| 3 | Akt1 | 6S9X | -9.2 | Kinase, cell proliferation, metabolism |
| 4 | p38 MAPK | 3S3I | -8.9 | Kinase, inflammation, stress response |
| 5 | NF-κB (p50/p65) | 1VKX | -8.7 | Transcription factor, inflammation |
| 6 | ERK2 | 5ERK | -8.5 | Kinase, cell proliferation, differentiation |
| 7 | mTOR | 4JSP | -8.3 | Kinase, cell growth, proliferation |
| 8 | SCD1 | 2WTG | -8.1 | Enzyme, fatty acid metabolism |
Table 2: Molecular Dynamics Simulation Results for this compound with High-Priority Targets
| Protein Target | Average RMSD of Ligand (Å) | Key Interacting Residues | Predicted Binding Free Energy (kcal/mol) |
| STAT3 | 1.2 ± 0.3 | Cys259, Ser611, Ser613 | -45.6 |
| PI3Kγ | 1.5 ± 0.4 | Val882, Lys833, Asp964 | -42.1 |
| Akt1 | 1.8 ± 0.5 | Lys179, Thr211, Asp292 | -38.9 |
| p38 MAPK | 1.6 ± 0.4 | Lys53, Met109, Asp168 | -39.5 |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 348.4 g/mol | Good |
| LogP | 2.5 | Good |
| Water Solubility | Moderately soluble | Acceptable |
| BBB Permeability | Low | Low potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| hERG Inhibition | Low risk | Low cardiotoxicity risk |
| Ames Mutagenicity | Non-mutagenic | Low genotoxicity risk |
Potential Signaling Pathways of this compound
Based on the predicted targets and the known activities of related eupalinolides, several signaling pathways are likely to be modulated by this compound.
STAT3 Signaling Pathway
Eupalinolide J, a structurally similar compound, is known to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3. Given the high predicted binding affinity of this compound to STAT3, this pathway is a prime candidate for its mechanism of action.
Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.
Akt/p38 MAPK Signaling Pathway
Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK pathway. The predicted interaction of this compound with Akt1 and p38 MAPK suggests a similar potential mechanism.
Caption: Potential modulation of the Akt/p38 MAPK pathway by this compound.
Conclusion
The in silico workflow detailed in this guide provides a robust framework for the prediction and characterization of the molecular targets of this compound. By integrating reverse docking, pharmacophore modeling, molecular dynamics simulations, and ADMET prediction, researchers can generate high-quality, experimentally testable hypotheses regarding its mechanism of action. The preliminary analysis, informed by the activities of related eupalinolides, suggests that this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer, such as STAT3 and Akt/p38 MAPK. The successful application of this computational approach will not only accelerate the understanding of this compound's therapeutic potential but also serve as a model for the target identification of other novel natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
Eupalinolide H: An Initial Bioactivity Assessment and Comparative Analysis of the Eupalinolide Family
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have garnered significant scientific interest for their diverse pharmacological activities. While several members of this family, such as Eupalinolide A, B, J, and O, have been extensively studied for their anti-cancer and anti-inflammatory properties, data on Eupalinolide H remains limited. This guide provides a comprehensive overview of the currently available bioactivity data for this compound and presents a comparative analysis with its more extensively characterized analogues. This information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
This compound: Current State of Knowledge
This compound has been isolated from Eupatorium lindleyanum.[1] Preliminary assessments have indicated its potential as an anti-inflammatory agent. Specifically, studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[2] However, detailed quantitative data, such as IC50 values, and in-depth mechanistic studies for this compound are not yet available in the public domain.
Comparative Bioactivity of Eupalinolides
To provide a broader context for the potential of this compound, this section details the bioactivity of other well-researched Eupalinolides.
Quantitative Bioactivity Data
The following tables summarize the cytotoxic activities of various Eupalinolides against different cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxicity of Eupalinolide O (EO) against Human Triple-Negative Breast Cancer (TNBC) Cells [3]
| Cell Line | Treatment Duration | IC50 (µM) |
| MDA-MB-231 | 24 h | 10.34 |
| 48 h | 5.85 | |
| 72 h | 3.57 | |
| MDA-MB-453 | 24 h | 11.47 |
| 48 h | 7.06 | |
| 72 h | 3.03 |
Table 2: Cytotoxicity of Eupalinilide B against Laryngeal Cancer Cells [4]
| Cell Line | Treatment Duration | IC50 (µM) |
| TU212 | 48 h | ~8 |
| 72 h | < 8 | |
| AMC-HN-8 | 48 h | > 16 |
| 72 h | ~16 |
Note: IC50 values for Eupalinilide B are estimated from graphical data.
Signaling Pathways and Mechanisms of Action
Eupalinolides exert their biological effects through the modulation of various cellular signaling pathways.
Eupalinolide A
Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[5][6] In non-small cell lung cancer, it induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway.[7]
Eupalinolide O
Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[3][6]
Eupalinolide J
Eupalinolide J has been found to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of Eupalinolide bioactivity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-453) into 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of the Eupalinolide compound (e.g., 1-20 µM for Eupalinolide O) or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the Eupalinolide for the indicated time.
-
Cell Harvesting: Collect both floating and adherent cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
-
Protein Extraction: Following treatment with the Eupalinolide, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk for 1-2 hours at room temperature.[8] Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
-
Cell Seeding: Suspend cancer cells (e.g., 2 x 10⁵ cells) in serum-free medium and seed them into the upper chamber of a Transwell insert (8 µm pore size).[6]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add the Eupalinolide compound at various concentrations to the upper chamber.
-
Incubation: Incubate the plate for a specified time (e.g., 24 hours) at 37°C.
-
Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells in several random fields under a microscope.
Conclusion and Future Directions
While this compound has demonstrated initial promise as an anti-inflammatory agent, further research is imperative to fully elucidate its therapeutic potential. The comprehensive data available for other Eupalinolides, particularly their potent anti-cancer activities and defined mechanisms of action, strongly suggest that this compound warrants more in-depth investigation.
Future studies should focus on:
-
Quantitative Bioactivity Screening: Determining the IC50 values of this compound against a panel of cancer cell lines and in various inflammatory models.
-
Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory effects of this compound in preclinical animal models.
A deeper understanding of the structure-activity relationships within the Eupalinolide family will be crucial for the development of novel and effective therapeutic agents. The comparative data presented in this guide serves as a valuable starting point for these future research endeavors.
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trilinolein | CAS:537-40-6 | Aliphatic Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Note: High-Speed Counter-Current Chromatography Protocol for the Purification of Eupalinolide H
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the isolation and purification of Eupalinolide H, a sesquiterpenoid lactone of significant interest, from Eupatorium lindleyanum DC. The methodology is centered on High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that circumvents common issues found in solid-support chromatography, such as irreversible sample adsorption.[1][2] This protocol is adapted from a successfully established method for the separation of related compounds, Eupalinolide A and B, and is anticipated to be highly effective for this compound.[2][3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative HSCCC separation of the related eupalinolides A and B from 540 mg of an n-butanol fraction of a Eupatorium lindleyanum DC. extract. The yield of this compound is expected to be in a similar range, contingent on the specific chemotype of the plant and the efficiency of the extraction and purification processes.
| Parameter | Value |
| Starting Material | 540 mg of n-butanol fraction |
| Isolated Compounds | |
| Eupalinolide A | 17.9 mg |
| Eupalinolide B | 19.3 mg |
| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 mg |
| Purity (as determined by HPLC) | |
| Eupalinolide A | 97.9% |
| Eupalinolide B | 97.1% |
| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 91.8% |
| HSCCC Conditions | |
| Solvent System | n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) |
| Flow Rate (Mobile Phase) | 2.0 mL/min |
| Revolution Speed | 900 rpm |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
Experimental Protocols
Preparation of Crude Extract
-
Maceration: The dried and powdered aerial parts of Eupatorium lindleyanum DC. are macerated with 95% ethanol (B145695) at room temperature.
-
Extraction: The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is collected for HSCCC separation.
High-Speed Counter-Current Chromatography (HSCCC) Protocol
-
Solvent System Preparation: Prepare the two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3. The mixture should be thoroughly shaken in a separatory funnel and allowed to equilibrate and separate into two distinct phases. Both the upper (stationary) and lower (mobile) phases should be degassed by sonication before use.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column entirely with the upper phase, which will serve as the stationary phase.
-
Set the revolution speed of the centrifuge to 900 rpm.
-
Begin pumping the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
-
-
Sample Injection: Once the mobile phase front emerges and a hydrodynamic equilibrium is established, inject the sample solution. The sample solution is prepared by dissolving the n-butanol fraction (e.g., 540 mg) in a small volume (e.g., 10 mL) of the two-phase solvent system.
-
Elution and Fraction Collection: Continuously pump the mobile phase through the column. Monitor the effluent from the outlet with a UV detector at a wavelength of 254 nm. Collect fractions at regular intervals based on the chromatogram peaks.
-
Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. The purity of the isolated compound can also be determined by this method.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eupalinolide H: In Vitro Cell Viability Assays (MTT/CCK-8) - Application Notes and Protocols
For Research Use Only.
Introduction
Eupalinolide H is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. This document provides detailed protocols for assessing the in vitro cytotoxic and antiproliferative effects of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. These assays are fundamental in preclinical drug discovery for determining the dose-dependent effects of a compound on cell viability.
Principle of the Assays
Both MTT and CCK-8 assays quantify cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product. The intensity of the color is directly proportional to the number of living, metabolically active cells.
-
MTT Assay: The yellow tetrazolium salt, MTT, is reduced to a purple formazan, which is insoluble and requires a solubilization step before absorbance can be measured.[1]
-
CCK-8 Assay: The water-soluble tetrazolium salt, WST-8, is reduced to a water-soluble orange formazan, simplifying the protocol as no solubilization step is needed.[2][3]
Data on Related Eupalinolide Analogues
The following tables summarize the effects of various Eupalinolide analogues on the viability of different cancer cell lines, as determined by MTT and CCK-8 assays.
| Eupalinolide Analogue | Cell Line | Assay | Time Point | IC₅₀ (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | MTT | 24 h | 10.34 | [4] |
| 48 h | 5.85 | [4] | |||
| 72 h | 3.57 | [4] | |||
| Eupalinolide O | MDA-MB-453 | MTT | 24 h | 11.47 | [4] |
| 48 h | 7.06 | [4] | |||
| 72 h | 3.03 | [4] | |||
| Eupalinolide O | MDA-MB-468 | MTT | 72 h | 1.04 | [5] |
| Eupalinolide A | A549 | CCK-8 | 48 h | Not specified | [6] |
| Eupalinolide A | H1299 | CCK-8 | 48 h | Not specified | [6] |
| Eupalinolide A | MHCC97-L | CCK-8 | 48 h | ~10 | [7][8] |
| Eupalinolide A | HCCLM3 | CCK-8 | 48 h | ~10 | [7][8] |
| Eupalinolide B | MiaPaCa-2 | CCK-8 | Not specified | Not specified | [9] |
| Eupalinolide J | U251 | MTT | 24 h | >5 (non-cytotoxic) | |
| Eupalinolide J | MDA-MB-231 | MTT | 24 h | >5 (non-cytotoxic) |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used method for assessing cell viability through metabolic activity.[1]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
CCK-8 Cell Viability Assay
This protocol offers a more convenient and sensitive method for determining cell viability.[2]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
CCK-8 Addition and Incubation:
-
After the treatment period, add 10 µL of the CCK-8 solution directly to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time can be optimized based on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.[3]
-
Data Analysis
-
Background Subtraction: Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculation of Cell Viability (%):
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Eupalinolide H: Application Notes and Protocols for Apoptosis Analysis using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the apoptotic effects of Eupalinolide H on cancer cells using flow cytometry. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying cellular mechanisms.
Introduction
This compound is a sesquiterpene lactone, a class of natural compounds that has demonstrated significant anti-cancer properties. Several members of the Eupalinolide family, such as Eupalinolide A and O, have been shown to induce apoptosis in various cancer cell lines.[1][2] This process of programmed cell death is a critical target for cancer therapeutics. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is a robust and widely used method to detect and quantify apoptosis.[3][4][5] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane and membrane integrity.[3][5]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner side of the cell membrane, is flipped to the outer surface.[3] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cell's nucleus.[3] By using both stains, flow cytometry can differentiate the cell populations as follows:
-
Annexin V- / PI- : Viable, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Primarily necrotic cells with compromised membrane integrity without PS externalization.[4]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from an Annexin V/PI staining experiment on a cancer cell line (e.g., MDA-MB-468 breast cancer cells) treated with various concentrations of this compound for 24 hours. This data illustrates the expected dose-dependent increase in apoptosis following treatment.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 2 | 80.4 ± 3.5 | 12.8 ± 1.5 | 6.8 ± 1.2 |
| This compound | 4 | 65.1 ± 4.2 | 22.7 ± 2.3 | 12.2 ± 1.9 |
| This compound | 8 | 40.8 ± 5.1 | 35.6 ± 3.1 | 23.6 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments. This is a hypothetical representation of expected results.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line (e.g., MDA-MB-468, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA or a non-enzymatic cell dissociation solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well cell culture plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding : Seed the cancer cells in 6-well plates at a density of approximately 3 x 10^5 cells/well in 2 mL of complete culture medium.[4] Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Drug Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 2, 4, and 8 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment : Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1][4]
Protocol for Annexin V/PI Staining
-
Cell Harvesting :
-
Adherent cells : Carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA or a gentle cell scraper. Combine these cells with the collected medium.
-
Suspension cells : Gently collect the cells from each well and transfer them to a centrifuge tube.
-
-
Washing : Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining :
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 10 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer immediately (within 1 hour).[6] For analysis, excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >670 nm. Set up appropriate compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.
Visualizations
Experimental Workflow
Caption: Workflow for this compound apoptosis analysis.
Putative Signaling Pathway for Eupalinolide-Induced Apoptosis
Based on studies with related compounds like Eupalinolide O, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.[1][4] This involves the regulation of the Bcl-2 family of proteins, disruption of the mitochondrial membrane potential, and subsequent activation of caspases.[1][4] The PI3K/Akt signaling pathway, a key regulator of cell survival, is also a likely target.[4]
Caption: this compound putative apoptotic signaling pathway.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Western Blot Analysis of Eupalinolide H's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the molecular mechanism of Eupalinolide H, a sesquiterpene lactone with demonstrated anti-cancer properties. The protocols and data presented are based on established methodologies for related Eupalinolide compounds and are intended to be adapted for specific cancer cell lines and research questions.
Introduction to this compound and its Anti-Cancer Potential
Eupalinolides, a class of natural compounds, have garnered significant interest in cancer research due to their cytotoxic and anti-proliferative effects on various cancer cell lines. While research on this compound is emerging, studies on related compounds like Eupalinolide A, B, O, and J have revealed common mechanisms of action, including the induction of programmed cell death (apoptosis, autophagy, and ferroptosis) and cell cycle arrest.[1][2][3] Western blot analysis is a pivotal technique to elucidate the specific signaling pathways modulated by this compound.
Key Signaling Pathways Implicated in Eupalinolide Action
Based on studies of structurally similar Eupalinolides, the following signaling pathways are prime targets for investigation into this compound's mechanism of action:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell survival, proliferation, and growth.[4][5][6] Many anti-cancer agents exert their effects by inhibiting this pathway.
-
MAPK Signaling Pathway: This pathway, including cascades involving ERK, p38, and JNK, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[7][8][9]
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and metastasis.[10]
-
Apoptosis Pathway: This programmed cell death pathway is a primary mechanism for the elimination of cancerous cells. Key protein families involved include the Bcl-2 family (regulating mitochondrial membrane potential) and caspases (executing the apoptotic process).[11][12][13]
Quantitative Data Summary from Related Eupalinolide Studies
The following tables summarize quantitative data from Western blot analyses of various Eupalinolide compounds, providing a reference for expected outcomes with this compound.
Table 1: Effect of Eupalinolide O on Apoptosis-Related Proteins in MDA-MB-468 Breast Cancer Cells [11]
| Protein | Treatment (8 µM Eupalinolide O, 24h) | Fold Change vs. Control |
| Cleaved Caspase-3 | Increased | Significant Increase |
| Cleaved Caspase-9 | Increased | Significant Increase |
| Cleaved PARP | Increased | Significant Increase |
| Pro-Caspase-3 | Decreased | Significant Decrease |
| Pro-Caspase-9 | Decreased | Significant Decrease |
| Bcl-2 | Decreased | Significant Decrease |
| Bax | Increased | Significant Increase |
Table 2: Effect of Eupalinolide A on PI3K/Akt and MAPK Signaling in A549 and H1299 NSCLC Cells [1]
| Protein | Cell Line | Treatment (Eupalinolide A) | Fold Change vs. Control |
| p-mTOR | A549, H1299 | Increased Concentration | Dose-dependent Decrease |
| p-AMPK | A549, H1299 | Increased Concentration | Dose-dependent Increase |
Table 3: Effect of Eupalinolide J on STAT3 Signaling in U251 Glioblastoma Cells [10]
| Protein | Treatment (Eupalinolide J, 12h) | Fold Change vs. Control |
| p-STAT3 | Decreased | Significant Decrease |
| STAT3 | Decreased | Significant Decrease |
| MMP-2 | Decreased | Significant Decrease |
| MMP-9 | Decreased | Significant Decrease |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for your study (e.g., breast, lung, liver, prostate cancer cell lines mentioned in the literature such as MDA-MB-231, A549, HCCLM3, PC-3).[1][2][7][13]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for specific time points (e.g., 24, 48 hours).[2][7] A vehicle control (e.g., DMSO) should be included.
Western Blot Protocol
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[2][7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[2][7]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2][7]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, cleaved caspase-3, etc.) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).[2]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: PI3K/Akt/mTOR signaling pathway targeted by this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: General workflow for Western blot analysis.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
Application Notes and Protocols for Eupalinolide H Xenograft Mouse Model Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following experimental design is a template based on published studies of structurally similar compounds, such as Eupalinolide A, B, and O.[1][2][3] As there is limited specific public data on Eupalinolide H, it is strongly recommended to first determine its in vitro cytotoxicity (IC50) against the selected cancer cell line to inform appropriate in vivo dosing.
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have demonstrated significant anti-cancer properties in various preclinical studies.[4] These compounds have been shown to induce apoptosis, cell cycle arrest, and inhibit metastasis through modulation of key signaling pathways such as Akt/mTOR, MAPK, and STAT3.[1][3][5] This document provides a detailed experimental design for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. A xenograft model, where human tumor cells are implanted into immunodeficient mice, is a widely used platform for preclinical assessment of novel anti-cancer agents.[6]
Objective
To evaluate the in vivo anti-tumor activity of this compound in a human cancer cell line-derived xenograft (CDX) mouse model and to elucidate its potential mechanism of action through analysis of key biomarkers.
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., A549 non-small cell lung cancer or MDA-MB-231 triple-negative breast cancer).
-
This compound: Purity >98%.
-
Animals: 4-6 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Culture: DMEM/RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Xenograft: Matrigel® Basement Membrane Matrix.
-
Drug Formulation: DMSO, Saline, Corn oil.
-
Tumor Measurement: Digital calipers.
-
Tissue Collection: Formalin (10%, neutral buffered), liquid nitrogen.
-
Immunohistochemistry (IHC): Primary antibodies (e.g., Ki-67, Cleaved Caspase-3), secondary antibodies, DAB chromogen kit, hematoxylin.
-
Western Blot: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, primary and secondary antibodies.
Experimental Protocols
Cell Culture and Maintenance
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency.[7]
-
Ensure cell viability is >95% via Trypan Blue exclusion before implantation.
Animal Husbandry
-
Acclimatize mice for at least one week in a specific pathogen-free (SPF) environment.[3]
-
Provide sterile food and water ad libitum.
-
Maintain a 12-hour light/dark cycle.[3]
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[1]
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[1]
-
Monitor mice for tumor development.
This compound Treatment Protocol
-
Once tumors reach a palpable volume of approximately 100-150 mm³, randomize mice into treatment groups (n=6-8 mice per group).
-
Prepare this compound stock solution in DMSO and dilute to final concentrations with saline or corn oil. The final DMSO concentration should be less than 5%.
-
Administer treatment via intraperitoneal (IP) injection or oral gavage daily for 21 days. Dosing can be based on related compounds, for example, 25 and 50 mg/kg.[1]
-
The vehicle control group should receive the same volume of the vehicle solution.
Tumor Growth Monitoring and Data Collection
-
Measure tumor length (L) and width (W) with digital calipers every 2-3 days.[8]
-
Calculate tumor volume using the modified ellipsoid formula: V = 0.5 x L x W² .[9][10]
-
Record the body weight of each mouse at the same time as tumor measurements to monitor toxicity.
-
Observe mice daily for any signs of distress or adverse effects.
-
The study should be terminated if tumors exceed 2000 mm³ or if mice show significant weight loss (>20%) or other signs of severe morbidity.
Euthanasia and Tissue Collection
-
At the end of the treatment period, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors, measure their final weight, and photograph them.
-
Divide each tumor into two sections:
Immunohistochemistry (IHC) Protocol
-
Process formalin-fixed tumor tissues and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.[13]
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with DAB chromogen and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze slides under a microscope and quantify staining using imaging software.
Western Blot Protocol
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[7]
-
Determine the protein concentration of the supernatant using a BCA assay.[7]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., targeting proteins in the Akt/mTOR or STAT3 pathways) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Experimental Groups
| Group | Treatment | Dose (mg/kg) | Route | Frequency | No. of Animals |
| 1 | Vehicle Control | - | IP | Daily | 8 |
| 2 | This compound | 25 | IP | Daily | 8 |
| 3 | This compound | 50 | IP | Daily | 8 |
| 4 | Positive Control | TBD | TBD | TBD | 8 |
Table 2: Tumor Volume Data (Example)
| Day | Vehicle (mm³) | This compound - 25 mg/kg (mm³) | This compound - 50 mg/kg (mm³) |
| 1 | 120 ± 15 | 122 ± 18 | 118 ± 16 |
| 4 | 180 ± 22 | 165 ± 20 | 155 ± 19 |
| 7 | 350 ± 45 | 280 ± 35 | 240 ± 30 |
| ... | ... | ... | ... |
| 21 | 1500 ± 210 | 800 ± 150 | 550 ± 120 |
| Data presented as Mean ± SEM |
Table 3: Body Weight Data (Example)
| Day | Vehicle (g) | This compound - 25 mg/kg (g) | This compound - 50 mg/kg (g) |
| 1 | 20.1 ± 0.5 | 20.3 ± 0.4 | 20.2 ± 0.6 |
| 7 | 21.5 ± 0.6 | 21.2 ± 0.5 | 20.8 ± 0.7 |
| 14 | 22.8 ± 0.7 | 22.1 ± 0.6 | 21.5 ± 0.8 |
| 21 | 23.5 ± 0.8 | 22.9 ± 0.7 | 22.1 ± 0.9 |
| Data presented as Mean ± SEM |
Mandatory Visualizations
Caption: Experimental workflow for the this compound xenograft mouse model.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 6. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 11. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysate preparation protocol for western blotting | Abcam [abcam.com]
Application Note & Protocol: Transwell Migration Assay for Eupalinolide H
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide H is a natural compound that has garnered interest for its potential therapeutic properties, including anti-cancer activities. A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells to distant organs. The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant or an inhibitory compound. This document provides a detailed protocol for utilizing a Transwell migration assay to investigate the inhibitory effects of this compound on cancer cell migration.
Data Presentation
The following table summarizes the expected quantitative data from a Transwell migration assay investigating the effect of this compound.
| Treatment Group | This compound Concentration (µM) | Mean Number of Migrated Cells (per field) | Standard Deviation | % Inhibition of Migration |
| Vehicle Control | 0 (e.g., 0.1% DMSO) | 250 | ± 25 | 0% |
| This compound | 1 | 200 | ± 20 | 20% |
| This compound | 5 | 125 | ± 15 | 50% |
| This compound | 10 | 75 | ± 10 | 70% |
| This compound | 25 | 30 | ± 8 | 88% |
| Positive Control | (e.g., Known Inhibitor) | 50 | ± 12 | 80% |
Experimental Protocols
Materials
-
24-well Transwell inserts (e.g., 8.0 µm pore size)
-
24-well cell culture plates
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution: 4% paraformaldehyde in PBS or 100% methanol
-
Staining solution: 0.5% Crystal Violet in 25% methanol
-
Cotton swabs
-
Inverted microscope with a camera
-
Cell counting chamber (hemocytometer) or automated cell counter
Cell Preparation
-
Culture the selected cancer cell line in complete medium until they reach 70-80% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with a serum-free medium and incubating for 18-24 hours. This enhances the chemotactic response to FBS.
-
On the day of the assay, detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, then centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in serum-free medium and perform a cell count.
-
Adjust the cell suspension to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium.
Transwell Migration Assay Procedure
-
Preparation of the Lower Chamber: Add 600 µL of complete medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.
-
Preparation of this compound Treatments: Prepare serial dilutions of this compound in serum-free medium. The final concentrations should be determined based on prior cytotoxicity assays (e.g., MTT assay) to ensure they are non-lethal. A vehicle control (e.g., 0.1% DMSO in serum-free medium) must be included.
-
Cell Seeding:
-
Mix the prepared cell suspension with the different concentrations of this compound (or vehicle control).
-
Carefully add 200 µL of the cell suspension containing the respective treatment to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type's migratory capacity (typically ranging from 12 to 48 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation: Place the inserts into a new 24-well plate containing 500 µL of fixation solution per well. Incubate for 20 minutes at room temperature.
-
Staining:
-
Wash the inserts by dipping them in a well containing PBS.
-
Transfer the inserts to a well containing 500 µL of 0.5% Crystal Violet staining solution. Incubate for 15-20 minutes at room temperature.
-
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification:
-
Allow the inserts to air dry completely.
-
Using an inverted microscope, count the number of migrated (stained) cells on the bottom of the membrane.
-
Capture images from at least five random fields per insert.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
The percentage of migration inhibition can be calculated as: [(Mean migrated cells in control - Mean migrated cells in treatment) / Mean migrated cells in control] x 100%.
-
Visualizations
Experimental Workflow
Caption: Workflow of the Transwell migration assay for this compound.
Putative Signaling Pathway Affected by this compound
While the specific signaling pathway affected by this compound is yet to be fully elucidated, related compounds like Eupalinolide A and J have been shown to inhibit cancer cell migration by targeting pathways such as AMPK/mTOR and STAT3. The following diagram illustrates a hypothetical signaling cascade that could be investigated as a potential mechanism of action for this compound.
Caption: Putative signaling pathway inhibited by this compound.
Eupalinolide H: Application Notes for Cell Cycle Analysis using Propidium Iodide Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[1][2][3] While its direct effects on the cell cycle have not been extensively documented in peer-reviewed literature, related compounds from the same plant, such as Eupalinolide A, J, and O, have demonstrated significant anti-cancer properties, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[4] This has led to an increasing interest in the potential of this compound as a therapeutic agent.
These application notes provide a detailed protocol for investigating the effects of this compound on the cell cycle of cancer cells using propidium (B1200493) iodide (PI) staining followed by flow cytometry. As a reference for expected outcomes, quantitative data and potential signaling pathways from studies on other Eupalinolides are presented. Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and the determination of cell distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle of Propidium Iodide (PI) Staining for Cell Cycle Analysis
Propidium iodide is a fluorescent molecule that binds to DNA by intercalating between the base pairs. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Since cells in the G2 and M phases of the cell cycle have twice the DNA content of cells in the G0 and G1 phases, PI staining allows for the differentiation of these cell populations. Cells in the S phase, which are actively synthesizing DNA, will have a DNA content between that of G0/G1 and G2/M cells.
Because PI is not permeable to the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol (B145695). An RNase treatment step is also crucial to prevent the staining of double-stranded RNA, which would interfere with the DNA content analysis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., PC-3, DU-145, A549, H1299, MDA-MB-468)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution by gating on single cells and modeling the DNA content histogram.
-
Data Presentation (Reference Data for Related Eupalinolides)
The following tables summarize the reported effects of other Eupalinolides on cell cycle distribution in different cancer cell lines. This data can serve as a reference for the potential effects of this compound.
Table 1: Effect of Eupalinolide A on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| A549 | Control | - | - | 2.91 | |
| A549 | Eupalinolide A | - | - | 21.99 | |
| H1299 | Control | - | - | 8.22 | |
| H1299 | Eupalinolide A | - | - | 18.91 |
Table 2: Effect of Eupalinolide J on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| PC-3 | Control | 38.74 ± 2.34 | - | - | |
| PC-3 | 20 µM Eupalinolide J | 53.34 ± 4.12 | - | - | |
| DU-145 | Control | 31.59 ± 2.47 | - | - | |
| DU-145 | 20 µM Eupalinolide J | 48.50 ± 3.67 | - | - |
Table 3: Effect of Eupalinolide O on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | Treatment | Effect | Reference |
| MDA-MB-468 | Eupalinolide O | G2/M arrest |
Potential Signaling Pathways
Based on studies of related compounds, this compound may exert its effects on the cell cycle through various signaling pathways. The following diagrams illustrate pathways modulated by other Eupalinolides.
Conclusion
These application notes provide a comprehensive framework for the investigation of this compound's effects on the cell cycle using PI staining and flow cytometry. While specific data for this compound is currently unavailable, the provided protocols and reference data for related compounds offer a solid foundation for researchers to design and interpret their experiments. Further studies are warranted to elucidate the precise mechanisms of action of this compound and its potential as an anti-cancer agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring Reactive Oxygen Species (ROS) Generation after Eupalinolide H Treatment
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a member of the sesquiterpene lactone family of natural products, a class of compounds that have garnered significant interest in oncology research for their potential as anti-cancer agents. Several members of the Eupalinolide family, including Eupalinolide A, B, and O, have been shown to exert their cytotoxic effects against cancer cells by inducing the generation of Reactive Oxygen Species (ROS).[1][2][3][4] Elevated intracellular ROS levels can disrupt cellular redox balance, leading to oxidative stress, damage to cellular macromolecules, and the activation of cell death pathways such as apoptosis and ferroptosis.[3][5] This application note provides detailed protocols for the measurement of intracellular ROS generation following treatment with this compound, enabling researchers to investigate its mechanism of action. While specific data for this compound is still emerging, the methodologies described are based on established techniques for other Eupalinolides and are broadly applicable for the study of natural products that modulate cellular redox status.
Data Presentation
While quantitative data for this compound is not yet widely published, the following table summarizes representative data from a study on a closely related compound, Eupalinolide A. This data, which demonstrates a dose-dependent increase in ROS generation in non-small cell lung cancer cell lines, can serve as an expected trend for experiments with this compound.
| Cell Line | Treatment | Fold Increase in ROS (Mean ± SD) |
| A549 | Eupalinolide A (Concentration not specified) | 2.46 ± (not specified) |
| H1299 | Eupalinolide A (Concentration not specified) | 1.32 ± (not specified) |
Data adapted from a study on Eupalinolide A, which showed increased ROS production in A549 and H1299 cells.[3]
Experimental Protocols
Two primary methods are presented for measuring ROS: the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay for total intracellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide.
Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA
This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to measure total ROS levels in cells treated with this compound. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[6][7]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Cell culture medium (serum-free and phenol (B47542) red-free)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
-
Positive control (e.g., H₂O₂)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare the desired concentrations of this compound in serum-free cell culture medium. Remove the culture medium from the wells and add the this compound-containing medium. Include wells for vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 1 hour). Incubate for the desired treatment duration (e.g., 1, 3, 6, or 24 hours).
-
DCFH-DA Staining:
-
Prepare a fresh 10 µM working solution of DCFH-DA in pre-warmed serum-free, phenol red-free medium immediately before use.[6][8]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[6][8]
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[7]
-
Alternatively, for single-cell analysis, detach the cells after staining, resuspend in PBS, and analyze by flow cytometry in the FITC channel.[9]
-
-
Data Analysis:
-
Subtract the fluorescence of blank wells (containing medium but no cells).
-
Normalize the fluorescence intensity to cell number or protein concentration to account for any cytotoxicity.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol is for the specific detection of superoxide, a major form of ROS, in the mitochondria of live cells using the fluorescent probe MitoSOX™ Red. This probe is targeted to the mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX™ Red reagent (5 mM stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Black, clear-bottom 96-well plates or flow cytometry tubes
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
Positive control (e.g., Antimycin A or Menadione)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
MitoSOX™ Red Staining:
-
Prepare a fresh 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS or serum-free medium. It is critical not to exceed a 5 µM concentration to avoid cytotoxic effects.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the MitoSOX™ Red working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the MitoSOX™ Red solution and wash the cells gently three times with pre-warmed PBS.
-
Add 100 µL of PBS or medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 510 nm and emission at approximately 580 nm.
-
For imaging, visualize the cells under a fluorescence microscope using a rhodamine (TRITC) filter set.
-
For flow cytometry, detach the cells after staining, resuspend in PBS, and analyze using the PE channel.
-
-
Data Analysis: Follow step 5 from Protocol 1, expressing results as a fold change in red fluorescence relative to the control.
Visualization
Experimental Workflow
Caption: General experimental workflow for measuring ROS generation.
Hypothesized Signaling Pathway
Based on the known mechanisms of other Eupalinolide compounds, this compound may induce ROS generation, which in turn could modulate signaling pathways such as the Akt/p38 MAPK or AMPK/mTOR pathways to induce cell death.
Caption: Hypothesized signaling pathway for this compound-induced ROS generation.
References
- 1. Oxylipins and Reactive Carbonyls as Regulators of the Plant Redox and Reactive Oxygen Species Network under Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Eupalinolide Analogs as Inducers of Autophagy in Cancer Cells
Disclaimer: As of the latest available research, there is no specific scientific literature detailing the effects of Eupalinolide H on inducing autophagy in cancer cells. The following application notes and protocols are based on studies of structurally related compounds, primarily Eupalinolide A , which has been shown to induce autophagy in hepatocellular carcinoma cells. This information is provided as a representative guideline for researchers interested in the potential autophagic effects of the Eupalinolide class of compounds.
Introduction
Eupalinolides are a class of sesquiterpene lactones extracted from Eupatorium lindleyanum. While research on the specific analog this compound is not currently available, studies on other eupalinolides, such as Eupalinolide A, have demonstrated their potential as anti-cancer agents. Eupalinolide A has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells by inducing autophagy.[1][2][3] The mechanism of action for Eupalinolide A-induced autophagy is linked to the activation of the ROS/ERK signaling pathway.[1][2]
These application notes provide an overview of the cellular effects of Eupalinolide A, quantitative data from published studies, and detailed protocols for key experiments to assess autophagy induction in cancer cells.
Data Presentation
The following tables summarize the quantitative data from studies on Eupalinolide A's effect on hepatocellular carcinoma cell lines (MHCC97-L and HCCLM3).
Table 1: Effect of Eupalinolide A on Cancer Cell Viability (CCK8 Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| MHCC97-L | 7 | 24 | ~90 |
| 48 | ~80 | ||
| 72 | ~70 | ||
| 14 | 24 | ~80 | |
| 48 | ~60 | ||
| 72 | ~40 | ||
| 28 | 24 | ~60 | |
| 48 | ~30 | ||
| 72 | ~20 | ||
| HCCLM3 | 7 | 24 | ~95 |
| 48 | ~85 | ||
| 72 | ~75 | ||
| 14 | 24 | ~85 | |
| 48 | ~65 | ||
| 72 | ~45 | ||
| 28 | 24 | ~65 | |
| 48 | ~40 | ||
| 72 | ~25 |
Table 2: Effect of Eupalinolide A on Autophagy-Related Protein Expression (Western Blot)
| Cell Line | Concentration (µM) | Treatment Time (h) | Protein | Change in Expression |
| MHCC97-L | 7, 14, 28 | 48 | LC3-II/LC3-I | Dose-dependent increase |
| 7, 14, 28 | 48 | Beclin-1 | Dose-dependent increase | |
| 7, 14, 28 | 48 | p62 | Dose-dependent decrease | |
| HCCLM3 | 7, 14, 28 | 48 | LC3-II/LC3-I | Dose-dependent increase |
| 7, 14, 28 | 48 | Beclin-1 | Dose-dependent increase | |
| 7, 14, 28 | 48 | p62 | Dose-dependent decrease |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Eupalinolide A-induced autophagy and a general workflow for investigating the autophagic effects of a compound.
Figure 1: Proposed signaling pathway of Eupalinolide A-induced autophagy.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eupalinolide H and STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when persistently activated, plays a significant role in the development and progression of various human cancers. Its involvement in tumor cell proliferation, survival, metastasis, and angiogenesis has made it a key target for novel cancer therapies. Natural products are a rich source of potential STAT3 inhibitors. Sesquiterpene lactones isolated from the genus Eupatorium, known as eupalinolides, have garnered interest for their pharmacological activities.
While research has been conducted on several eupalinolide compounds, it is important to note that, to date, there is a lack of specific published data on the direct inhibition of STAT3 by Eupalinolide H . One study identified this compound among several isolated compounds, but the functional assays for STAT3 inhibition were focused on a related compound, Eupalinolide J.[1] Furthermore, a key research paper detailing the effects of Eupalinolide J on STAT3 has been retracted, necessitating caution when evaluating the current body of literature.[2][3]
These application notes provide a representative protocol for assessing the STAT3 inhibitory potential of a test compound like this compound. The methodologies described are standard assays used in the field to characterize STAT3 inhibitors. Additionally, a summary of the observed biological activities of other eupalinolides is presented to offer context on this class of compounds.
I. Overview of STAT3 Signaling Pathway
The STAT3 signaling cascade is a central pathway in cellular communication, transmitting signals from cytokines and growth factors from the cell membrane to the nucleus to regulate gene expression.
Caption: A diagram of the STAT3 signaling pathway.
II. Biological Activities of Related Eupalinolides
While no specific data is available for this compound, studies on other eupalinolides have revealed various anti-cancer activities. These findings may provide a rationale for investigating this compound in similar assays. It is crucial to experimentally verify any such activities for this compound, as activities of related compounds are not directly transferable.
| Compound | Cancer Type | Observed Effects | Signaling Pathway(s) Implicated |
| Eupalinolide A | Hepatocellular Carcinoma, Non-Small Cell Lung Cancer | Inhibits cell proliferation and migration, induces autophagy and apoptosis.[4][5] | ROS/ERK, AMPK/mTOR/SCD1 |
| Eupalinolide B | Hepatic Carcinoma, Pancreatic Cancer, Laryngeal Cancer | Inhibits cell proliferation and migration, induces ferroptosis and apoptosis. | ROS-ER-JNK, MAPK |
| Eupalinolide J | Triple-Negative Breast Cancer | Reported to suppress cell growth by inducing apoptosis and cell cycle arrest. Also reported to promote STAT3 degradation. (Note: A key publication on this topic has been retracted) | STAT3 |
| Eupalinolide O | Triple-Negative Breast Cancer | Induces apoptosis and cell cycle arrest. | ROS Generation, Akt/p38 MAPK |
III. Experimental Protocols
The following is a representative protocol for a cell-based STAT3 phosphorylation inhibition assay. This can be adapted to test the efficacy of this compound.
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to determine if a test compound, such as this compound, can inhibit the phosphorylation of STAT3 in cancer cells that have constitutively active STAT3 or are stimulated with a STAT3 activator like Interleukin-6 (IL-6).
Workflow Diagram
Caption: Experimental workflow for Western Blot analysis.
Materials and Reagents:
-
Cancer cell line with active STAT3 (e.g., MDA-MB-231, U251)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Interleukin-6 (IL-6), if required for stimulation
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal STAT3 activation, you may replace the medium with serum-free medium for 4-6 hours before treatment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.
-
Stimulation (If necessary): If the cell line does not have high constitutive STAT3 activation, stimulate the cells with a known STAT3 activator like IL-6 (e.g., 20 ng/mL) for the last 15-30 minutes of the compound treatment period.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 and total STAT3 signals to the β-actin loading control. The inhibitory effect is determined by the ratio of p-STAT3 to total STAT3.
IV. Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.
Table Template: Effect of this compound on STAT3 Phosphorylation
| Treatment Group | Concentration (µM) | p-STAT3/STAT3 Ratio (Normalized to Control) | % Inhibition |
| Vehicle Control (DMSO) | 0 | 1.00 | 0% |
| This compound | 1 | Data to be determined | Data to be determined |
| This compound | 5 | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 25 | Data to be determined | Data to be determined |
| Positive Control (Known STAT3 Inhibitor) | Specify | Data to be determined | Data to be determined |
Disclaimer: The information provided in these application notes is for research and informational purposes only. The protocols are representative and may require optimization for specific experimental conditions. Given the lack of specific data for this compound, all investigations into its biological activity should be conducted with rigorous experimental design and controls.
References
- 1. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Eupalinolides
Disclaimer: To date, no specific in vivo studies on the administration of Eupalinolide H have been identified in the available scientific literature. The following application notes and protocols are based on published in vivo research of other structurally related Eupalinolide compounds, namely Eupalinolide A, B, J, and O. Researchers should use this information as a reference and adapt it cautiously for any planned studies involving this compound, taking into consideration its unique physicochemical properties and potential biological activities.
Introduction
Eupalinolides are a class of sesquiterpene lactones extracted from plants of the Eupatorium genus. Several members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer activities in various preclinical in vivo models. These compounds have been shown to inhibit tumor growth, suppress metastasis, and induce cancer cell death through the modulation of various signaling pathways. These notes provide a summary of the quantitative data from these studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving the administration of Eupalinolide A, B, J, and O.
Table 1: In Vivo Anti-Tumor Efficacy of Eupalinolide A
| Cancer Type | Animal Model | Cell Line | Administration Route | Dosage | Treatment Duration | Key Findings |
| Non-small cell lung cancer | Nude mice (xenograft) | A549 | Not specified | 25 mg/kg | Not specified | Tumor weight and volume decreased by over 60%[1]. |
| Hepatocellular carcinoma | Not specified (xenograft) | MHCC97-L, HCCLM3 | Not specified | Not specified | Not specified | Significantly inhibited tumor growth[2][3]. |
Table 2: In Vivo Anti-Tumor Efficacy of Eupalinolide B
| Cancer Type | Animal Model | Cell Line | Administration Route | Dosage | Treatment Duration | Key Findings |
| Laryngeal cancer | BALB/c mice (xenograft) | TU212 | Intragastric | 10 and 50 mg/kg | 21 days | Significantly suppressed tumor growth[4]. |
| Hepatic carcinoma | Xenograft and PDX models | SMMC-7721, HCCLM3 | Not specified | Not specified | Not specified | Remarkably inhibited tumor growth[5]. |
Table 3: In Vivo Anti-Metastatic Efficacy of Eupalinolide J
| Cancer Type | Animal Model | Cell Line | Administration Route | Dosage | Treatment Duration | Key Findings |
| Breast cancer (metastasis model) | 4-week-old BALB/c nu/nu female mice | MDA-MB-231-Luc | Intravenous (tail vein) | 30 mg/kg | 18 days (once every 2 days) | Effectively inhibited lung metastasis[6]. |
Table 4: In Vivo Anti-Tumor Efficacy of Eupalinolide O
| Cancer Type | Animal Model | Cell Line | Administration Route | Dosage | Treatment Duration | Key Findings |
| Triple-negative breast cancer | 6-week-old female BALB/c nude mice (xenograft) | MDA-MB-231, MDA-MB-453 | Intraperitoneal injection | 15 mg/kg/d (low-dose), 30 mg/kg/d (high-dose) | 20 days | Reduced tumor volume and weight; decreased fluorescent intensity of TNBC cells[7]. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the studies of Eupalinolide A, B, J, and O.
Xenograft Tumor Model for Anti-Tumor Efficacy Assessment
This protocol is a generalized representation based on studies with Eupalinolide O and B.[4][7]
Objective: To evaluate the in vivo anti-tumor activity of a Eupalinolide compound.
Materials:
-
Eupalinolide compound
-
Vehicle (e.g., saline, PBS with or without solubilizing agents like DMSO and Tween 80)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, TU212 for laryngeal cancer)
-
6-week-old female BALB/c nude mice
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a mixture with Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = 0.5 × (length × width²).
-
Animal Grouping and Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into treatment and control groups (n=5-6 per group).
-
Control Group: Administer the vehicle solution.
-
Treatment Group(s): Administer the Eupalinolide compound at the desired concentration(s) (e.g., 10, 30, 50 mg/kg).
-
-
Administration: Administer the treatment via the chosen route (e.g., intraperitoneal injection, intragastric gavage) daily or as per the study design for the specified duration (e.g., 20-21 days).
-
Monitoring: Monitor the body weight of the mice and tumor size regularly throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and photograph them. A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for Ki-67) or snap-frozen for molecular analysis (e.g., Western blotting).
Lung Metastasis Model
This protocol is based on the in vivo study of Eupalinolide J.[6]
Objective: To assess the anti-metastatic potential of a Eupalinolide compound.
Materials:
-
Eupalinolide J
-
Vehicle (e.g., saline)
-
Metastatic cancer cell line expressing a reporter gene (e.g., MDA-MB-231-Luc)
-
4-week-old female BALB/c nu/nu mice
-
In vivo imaging system
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of MDA-MB-231-Luc cells in a serum-free medium at a concentration of 5 x 10^6 cells/mL.
-
Intravenous Injection: Inject 100 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of each mouse.
-
Animal Grouping and Treatment: Randomly assign the mice to a control group and a treatment group.
-
Control Group: Administer saline.
-
Treatment Group: Administer Eupalinolide J (e.g., 30 mg/kg).
-
-
Administration: Administer the treatments once every two days for a total of 18 days.
-
In Vivo Imaging: Towards the end of the study, anesthetize the mice and perform in vivo imaging to detect the luciferase signal from the metastatic tumor cells in the lungs.
-
Endpoint Analysis: After the final treatment, euthanize the mice and surgically remove the lungs. Image the excised lungs to quantify the total fluorescence intensity, which corresponds to the extent of metastasis.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the signaling pathways modulated by different Eupalinolides and a general experimental workflow for in vivo studies.
Signaling Pathways
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Eupalinolide H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties.[1] this compound, along with other related eupalinolides, has shown potential as a modulator of critical cellular signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer.[2][3][4] As research into the therapeutic potential of this compound progresses, a reliable and robust analytical method for determining its purity is crucial for quality control, ensuring the consistency of biological and pharmacological studies.
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The described methodology is based on established analytical principles for sesquiterpene lactones and related Eupalinolide compounds, providing a framework for accurate and reproducible purity assessment.
Chemical Information
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Image of this compound chemical structure] | C₂₂H₂₈O₈ | 420.45[5] |
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (B129727) (HPLC grade)
-
This compound sample for analysis
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
Chromatography data acquisition and processing software
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.
Sample Solution Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in methanol to achieve an expected this compound concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following HPLC conditions are proposed for the purity analysis of this compound, based on methods for similar sesquiterpene lactones.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 30-50% B10-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
Note: The optimal detection wavelength for this compound should be determined by acquiring a UV spectrum of the reference standard. Due to the common lack of a strong chromophore in sesquiterpene lactones, detection is often performed at lower wavelengths (210-220 nm).
Method Validation Parameters
For routine quality control, the proposed HPLC method should be validated according to ICH guidelines. The following parameters are recommended for validation:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components and impurities. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a concentration range of 1-50 µg/mL. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
A summary of expected quantitative data based on a hypothetical analysis is presented below.
| Parameter | Value |
| Retention Time (RT) of this compound | ~15-20 min (to be determined experimentally) |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| Purity of Sample Lot XYZ | 99.5% |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the HPLC purity analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:1402067-83-7 | Manufacturer ChemFaces [m.chemfaces.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Eupalinolide H Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Eupalinolide H in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is a sesquiterpene lactone and, like many other hydrophobic compounds, exhibits good solubility in this organic solvent.[1] For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be further diluted to the final working concentration in your cell culture medium.
Q2: I observed precipitation when I added my this compound-DMSO stock solution to the cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the DMSO stock. Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity and its effect on cell physiology.
-
Serial Dilution: Instead of adding the high-concentration DMSO stock directly to your medium, perform one or more intermediate dilution steps in pre-warmed (37°C) medium.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Use of a Co-solvent System: For particularly challenging situations, a co-solvent system can be employed. A common formulation for related compounds involves a mixture of DMSO, PEG300, and Tween-80.[1]
Q3: What is the maximum working concentration of this compound I can use in my cell-based assay without solubility issues?
A3: The maximum soluble concentration of this compound in your specific cell culture medium should be determined empirically. A practical approach is to perform a solubility test by preparing a series of dilutions of your this compound stock solution in the medium and observing for any precipitation or turbidity over time (e.g., 0, 2, 6, and 24 hours) at 37°C. The highest concentration that remains clear is your maximum working concentration. For reference, this compound has been used in cell-based assays at concentrations of 2.5, 10, and 40 µM with significant biological effects observed.
Q4: Can I use other solvents besides DMSO to dissolve this compound?
A4: Yes, this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, for cell-based assays, DMSO is the most commonly used and generally the most compatible with cell culture systems at low final concentrations. The other solvents are typically not suitable for direct addition to live cell cultures due to their high toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution of the DMSO stock leads to poor mixing and localized high concentrations. | Perform a serial dilution. Add the compound stock solution dropwise to pre-warmed medium while gently vortexing. | |
| Delayed Precipitation in Culture | The compound is unstable in the aqueous medium over time. | Prepare fresh working solutions for each experiment. Minimize the time the compound is in the aqueous solution before being added to cells. |
| Media evaporation in long-term cultures increases the compound's effective concentration. | Ensure proper humidification in the incubator. Use sealed plates or flasks for long-term experiments. | |
| Loss of Biological Activity | The compound may be binding to plasticware (non-specific binding). | Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or a blocking protein like bovine serum albumin (BSA) to your assay buffer. |
| The compound may be degrading in the culture medium. | Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: Solubility of Related Sesquiterpene Lactones in Different Solvents
| Compound | Solvent | Solubility | Molar Concentration |
| Eupalinolide O | DMSO | 100 mg/mL | 238.98 mM |
| Eupalinolide K | DMSO | 50 mg/mL | 137.96 mM |
| Eupalinolide K | Water | 5 mg/mL | 13.80 mM |
| Eupalinolide O | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.97 mM |
| Eupalinolide O | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.97 mM |
Note: This data is for structurally similar compounds and should be used as a reference. The solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Brief sonication in a water bath may also be helpful.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage.[1]
-
-
Preparation of Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed medium to reach the final desired concentration.
-
Add the diluted this compound solution to your cells immediately. Do not store dilute aqueous solutions of this compound for extended periods.
-
Protocol 2: Determining Maximum Soluble Concentration of this compound
-
Plate Setup:
-
In a 96-well clear-bottom plate, add 100 µL of your complete cell culture medium to each well.
-
-
Serial Dilution:
-
Create a 2-fold serial dilution of your high-concentration this compound stock solution across the plate, starting from a high concentration (e.g., 200 µM) down to a low concentration.
-
Include a vehicle control (DMSO only) at the highest concentration used.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified incubator.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at 0, 2, 6, and 24 hours.
-
For a more quantitative assessment, you can measure the absorbance at 600 nm using a plate reader. An increase in absorbance indicates precipitation.
-
-
Determination:
-
The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound and conducting a cell viability assay.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Eupalinolides can modulate ROS and MAPK signaling pathways.
References
Eupalinolide H in DMSO: A Technical Guide to Stability and Handling
For researchers, scientists, and drug development professionals utilizing Eupalinolide H, ensuring the stability and integrity of dimethyl sulfoxide (B87167) (DMSO) stock solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the stability of this compound in DMSO, including frequently asked questions and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound DMSO stock solutions?
While specific stability data for this compound is not extensively published, recommendations for structurally similar eupalinolides, such as Eupalinolide O and Eupalinolide K, provide a strong guideline. For optimal stability, it is recommended to store this compound DMSO stock solutions under the following conditions:
| Storage Temperature | Recommended Duration | Special Conditions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Data extrapolated from storage recommendations for Eupalinolide O and Eupalinolide K.[1][2]
Q2: How stable are sesquiterpene lactones, like this compound, in solution?
Sesquiterpene lactones are generally considered a stable class of terpenoids[3]. However, their stability in solution can be influenced by storage temperature and the solvent used. For instance, a study on sesquiterpene lactones in an Arnica tincture showed a decrease in the concentration of the active compounds over three years, with the degradation being more pronounced at higher storage temperatures[4]. Therefore, adhering to recommended storage temperatures is critical.
Q3: Can the DMSO solvent itself affect the stability of this compound?
Yes, the purity and handling of DMSO can impact the stability of dissolved compounds. The presence of water in DMSO can accelerate the degradation of some molecules[5]. It is best practice to use anhydrous, high-purity DMSO and to minimize the exposure of the stock solution to atmospheric moisture. Interestingly, a study on a large compound library showed that 85% of the compounds were stable for over two years at 4°C in a DMSO/water (90/10) mixture, suggesting that many compounds can tolerate small amounts of water[6]. However, for maximum stability of this compound, the use of dry DMSO is recommended.
Q4: How should I prepare my this compound working solutions?
It is advisable to prepare working solutions fresh from the frozen stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of the main stock solution by preparing smaller aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | 1. Verify the age and storage conditions of your stock solution. 2. Prepare a fresh stock solution from solid this compound. 3. Perform a stability test on your stock solution using a suitable analytical method like HPLC. |
| Precipitate observed in the stock solution after thawing | The concentration of this compound may exceed its solubility at lower temperatures. | 1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. If precipitation persists, sonication may be used. 3. Consider preparing a lower concentration stock solution. |
| Loss of compound activity over time | Potential degradation due to improper storage or handling. | 1. Review storage procedures, ensuring protection from light and moisture. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Use a fresh vial of solid compound to prepare a new stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound, solid
-
Anhydrous DMSO, HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C and -80°C, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot, dilute it in the same manner as the T=0 sample, and analyze it by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products. The percentage of this compound remaining can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
Visualizations
Signaling Pathways of Eupalinolide Compounds
Eupalinolide compounds have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Caption: this compound signaling pathways.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound in a DMSO stock solution.
Caption: this compound stability testing workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eupalinolide H Concentration for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Eupalinolide H in cytotoxicity studies. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their potential anticancer activities.[1] While specific data for this compound is limited in the provided search results, related compounds like Eupalinolide O and B have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate various signaling pathways in cancer cells.[1][2] For instance, Eupalinolide O induces apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways, involving the activation of caspases.[1] Other related compounds have been shown to inhibit the STAT3 signaling pathway and modulate ROS generation and the Akt/p38 MAPK pathway.[3][4]
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
Based on studies with structurally similar Eupalinolides, a broad starting range of 1 µM to 20 µM is recommended for initial cytotoxicity screening.[4] For example, the IC50 (concentration that inhibits 50% of cell growth) for Eupalinolide O in MDA-MB-231 breast cancer cells was found to be 10.34 µM at 24 hours, decreasing to 3.57 µM at 72 hours.[4] It is crucial to perform a dose-response study with serial dilutions to determine the optimal concentration range for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
Eupalinolide compounds are typically soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][7] When preparing working solutions, dilute the stock solution in a complete cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cytotoxicity assay is most suitable for this compound?
Several assays can be used to measure cytotoxicity. The most common is the MTT assay, a colorimetric assay that measures metabolic activity as an indicator of cell viability.[8] Other options include:
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.[9]
-
ATP-based assays (e.g., CellTiter-Glo®): Measure the amount of ATP in viable cells.[10]
-
Fluorescence-based assays (e.g., Resazurin/AlamarBlue): Use a redox indicator that changes fluorescence in response to metabolic activity.[10]
The choice of assay may depend on the specific research question and potential interferences from the compound itself.[10]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general workflow for assessing the cytotoxicity of this compound using the MTT assay.[8][9]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium from your DMSO stock solution.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxicity of Eupalinolide compounds against various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
| Cell Line | Compound | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) |
| MDA-MB-231 (Breast) | Eupalinolide O | MTT | Viability | 24 | 10.34[4] |
| 48 | 5.85[4] | ||||
| 72 | 3.57[4] | ||||
| MDA-MB-453 (Breast) | Eupalinolide O | MTT | Viability | 24 | 11.47[4] |
| 48 | 7.06[4] | ||||
| 72 | 3.03[4] | ||||
| MDA-MB-468 (Breast) | Eupalinolide O | MTT | Viability | 72 | 1.04[1] |
| TU212 (Laryngeal) | Eupalinilide B | - | Proliferation | 48 | 1.03[11] |
| M4e (Laryngeal) | Eupalinilide B | - | Proliferation | 48 | 3.12[11] |
| AMC-HN-8 (Laryngeal) | Eupalinilide B | - | Proliferation | 48 | 2.13[11] |
Troubleshooting Guide
Q: My results are not reproducible between experiments. What should I investigate? A: Lack of reproducibility can stem from several factors.[12]
-
Cell Culture Consistency: Ensure you are using cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes.[12] Maintain consistent cell seeding density and standardize the time between passaging and plating.[12] Routinely check for mycoplasma contamination.[12]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[12]
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire experimental workflow.[12]
Q: I am observing high background absorbance in my MTT assay. What could be the cause? A: High background can be caused by contamination, interference from media components, or issues with the test compound itself.[12]
-
Compound Interference: Some natural products can directly reduce tetrazolium salts, leading to a false-positive signal.[10] To check for this, run a control plate with the compound in the medium but without cells.[10]
-
Contamination: Bacterial or yeast contamination can lead to high background absorbance. Visually inspect your cultures and plates.
-
Precipitation: If the compound precipitates in the medium, it can scatter light. Visually inspect the wells under a microscope for any precipitate.[10]
Q: My this compound is not dissolving well in the culture medium. How can I improve its solubility? A: Poor solubility is a common challenge with lipophilic compounds.[10]
-
Solvent Choice: Ensure you are using a high-quality, anhydrous DMSO for your stock solution.[5]
-
Sonication/Vortexing: Gently sonicating or vortexing the stock solution can help with dissolution.[10]
-
Filtration: After attempting to dissolve the compound, you can filter the solution to remove any remaining particulate matter, though be aware this might remove some active components.[10]
Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting poor separation of Eupalinolide H in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation of Eupalinolide H during chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor separation of this compound in liquid chromatography?
Poor separation of this compound can stem from several factors related to the mobile phase, stationary phase, and experimental conditions. Key issues include an inappropriate mobile phase composition leading to either too strong or too weak elution, co-elution with structurally similar impurities, column overloading, and suboptimal temperature or flow rate.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the preparative separation of sesquiterpenoid lactones like this compound from crude extracts.[1][2] This technique avoids the issue of irreversible sample adsorption onto a solid support.[1][2] For final polishing and analytical purposes, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[1]
Q3: How can I monitor the purification process effectively?
Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the separation of compounds. It helps in visualizing the separation of different components in a mixture based on their affinity for the stationary and mobile phases. Fractions collected from the primary chromatography column can be analyzed by TLC to identify those containing the target compound before proceeding with further purification or analysis by HPLC.
Q4: What are the known stability issues for this compound and other sesquiterpene lactones?
Sesquiterpene lactones can be sensitive to particular environmental conditions. The lactone ring, for instance, can be hydrolyzed under highly acidic or basic conditions, so maintaining a near-neutral pH is advisable. High temperatures may also lead to degradation, so solvent evaporation should be carried out under reduced pressure at temperatures below 40°C. Some sesquiterpene lactones are also known to be sensitive to light, making it good practice to shield samples and purified compounds from direct light.
Troubleshooting Guides
This section addresses specific issues you might encounter during the chromatographic separation of this compound.
Problem: Poor Peak Resolution in HPLC
| Possible Causes | Solutions |
| Inappropriate Mobile Phase Composition | For reversed-phase HPLC, methodically adjust the gradient of the mobile phase (e.g., acetonitrile-water or methanol-water) to enhance resolution. Consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape of acidic compounds. |
| Co-elution with Impurities | If impurities have similar polarity to this compound, consider using a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or cyano column instead of C18). Altering the temperature can also affect selectivity and improve separation. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Column Degradation | Use a guard column to protect the analytical column from strongly retained or reactive compounds. If the column has been used extensively, it may need to be replaced. |
Problem: Peak Tailing or Broadening in HPLC
| Possible Causes | Solutions |
| Secondary Interactions | Silanol groups on the silica (B1680970) backbone can cause tailing of polar compounds. Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.05-0.1%) or use a base-deactivated column. |
| Presence of Interfering Compounds | Ensure the sample is adequately filtered (e.g., through a 0.45 µm filter) before injection to remove particulate matter. Consider a solid-phase extraction (SPE) clean-up step before HPLC analysis to remove interfering substances. |
| Suboptimal Flow Rate or Temperature | An excessively high flow rate can lead to peak broadening. Optimize the flow rate to achieve better separation. Increasing the temperature can decrease mobile phase viscosity and improve peak shape, but should be done cautiously as it can also alter selectivity. |
Problem: Poor Separation in HSCCC
| Possible Causes | Solutions |
| Inappropriate Two-Phase Solvent System | The partition coefficient (K) is a critical factor for good separation in HSCCC. For sesquiterpene lactones, a K value between 0.5 and 2.0 is often considered ideal. Systematically test different ratios of your solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to achieve the optimal K value for this compound. |
| Emulsion Formation | If an emulsion forms between the two phases, allow the separatory funnel to stand for a longer period to allow for better separation. Gentle swirling or rocking of the funnel is preferable to vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break the emulsion. |
| Incorrect Flow Rate or Rotational Speed | The flow rate of the mobile phase and the rotational speed of the centrifuge are key parameters in HSCCC. Optimize these to improve resolution. A lower flow rate generally results in better separation. |
Experimental Protocols
Preparative HSCCC for this compound (Adapted from similar compounds)
This protocol is based on the successful separation of Eupalinolide A and B and can be adapted for this compound.
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common starting ratio is 1:4:2:3 (v/v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. Degas both the upper (stationary) and lower (mobile) phases, for example, by sonication, before use.
-
HSCCC Operation:
-
Fill the HSCCC coil with the upper phase (stationary phase).
-
Set the revolution speed to an appropriate level (e.g., 900 rpm).
-
Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, dissolve a known amount of the crude or partially purified extract in a mixture of the upper and lower phases and inject it into the system.
-
Monitor the effluent with a UV detector at a suitable wavelength (e.g., 210-254 nm).
-
Collect fractions based on the resulting chromatogram peaks.
-
-
Fraction Analysis: Analyze the collected fractions by TLC and/or HPLC to identify those containing this compound.
Analytical RP-HPLC for this compound Purity Assessment
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a PDA or UV detector.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile (B52724) and water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase. For example: 0-10 min, 20-30% acetonitrile; 10-25 min, 30-50% acetonitrile; 25-30 min, 50-80% acetonitrile. Adding 0.1% formic acid to the aqueous phase can improve peak shape.
-
Analysis: Inject the HSCCC fractions and a reference standard of this compound (if available) to determine the retention time and assess purity.
Data Presentation
Table 1: HSCCC Parameters for Separation of Related Eupalinolides
This data serves as a benchmark for the expected yield and purity from the purification of this compound.
| Parameter | Value | Reference |
| Solvent System | n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) | |
| Sample Loading | 540 mg of n-butanol fraction | |
| Flow Rate | 2.0 mL/min | |
| Revolution Speed | 900 rpm | |
| Detection Wavelength | 254 nm | |
| Compound | Yield | Purity (by HPLC) |
| Eupalinolide A | 17.9 mg | 97.9% |
| Eupalinolide B | 19.3 mg | 97.1% |
Visualizations
Caption: A troubleshooting workflow for poor this compound separation.
Caption: Relationship between causes and solutions for poor separation.
References
Technical Support Center: Eupalinolide H in Fluorescent Assays
Welcome to the technical support center for researchers utilizing Eupalinolide H in their experimental workflows. This resource provides essential guidance on potential interactions with fluorescent assays, offering troubleshooting strategies and answers to frequently asked questions to ensure the accuracy and reliability of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in fluorescence-based experiments.
Issue 1: High Background Fluorescence
Question: We are observing unusually high background fluorescence in our assay wells containing this compound, even in our negative controls. What could be the cause and how can we fix it?
Answer: High background fluorescence can stem from the intrinsic fluorescent properties of this compound (autofluorescence) or from its interaction with assay components.
Troubleshooting Steps:
-
Assess Autofluorescence: Determine if this compound itself is fluorescent at the excitation and emission wavelengths of your assay's fluorophore.
-
Use Red-Shifted Fluorophores: If this compound exhibits fluorescence in the blue-green spectrum, consider switching to a fluorophore with excitation and emission maxima in the red or far-red spectrum to minimize spectral overlap.
-
Implement Plate Pre-reading: Measure the fluorescence of the wells containing this compound before initiating the biological reaction. This baseline reading can then be subtracted from the final measurement.[1]
-
Optimize Compound Concentration: Titrate the concentration of this compound to find the lowest effective concentration that minimizes background fluorescence while still achieving the desired biological effect.
This protocol will help you determine if this compound is contributing to the background fluorescence in your assay.
-
Prepare a Serial Dilution: In a 96-well plate (black with a clear bottom is recommended to reduce stray light), prepare a serial dilution of this compound in your assay buffer. The concentrations should match those used in your primary experiment.
-
Include Controls:
-
Blank: Wells containing only the assay buffer.
-
Positive Control (Optional): Wells with a known fluorescent compound.
-
-
Read the Plate: Use a microplate reader to measure the fluorescence.
-
Set the excitation wavelength to match your assay's fluorophore.
-
Scan a range of emission wavelengths that includes the emission peak of your fluorophore.
-
-
Analyze the Data: Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.[1]
| This compound (µM) | Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) |
| 100 | 15,234 | 14,134 |
| 50 | 8,102 | 7,002 |
| 25 | 4,250 | 3,150 |
| 12.5 | 2,189 | 1,089 |
| 6.25 | 1,567 | 467 |
| 0 (Blank) | 1,100 | 0 |
Corrected Fluorescence = Raw Fluorescence - Blank Fluorescence
Issue 2: Signal Quenching or Enhancement
Question: The fluorescence signal in our assay is significantly lower (or unexpectedly higher) in the presence of this compound compared to our controls. What could be causing this?
Answer: this compound might be directly interacting with the fluorophore or other assay components, leading to quenching (signal reduction) or enhancement of the fluorescent signal. This can be due to Förster Resonance Energy Transfer (FRET), chemical reactions, or steric hindrance.
Troubleshooting Steps:
-
Run a Fluorophore-Only Control: In a cell-free system, incubate your fluorescent dye with this compound at the same concentrations used in your experiment. This will help determine if the compound directly affects the fluorophore's signal.
-
Evaluate Compound Reactivity: Sesquiterpene lactones can be reactive molecules. Consider if this compound might be reacting with and modifying the fluorophore or other critical assay reagents. Including scavenging agents like dithiothreitol (B142953) (DTT) in the assay buffer might mitigate this if the reaction is thiol-dependent.[2]
-
Change the Fluorophore: If a direct interaction is suspected, switching to a structurally different fluorophore may resolve the issue.
-
Prepare Solutions: In a 96-well plate, add your fluorescent dye at its final assay concentration to wells containing a serial dilution of this compound in assay buffer.
-
Incubate: Incubate the plate for the same duration as your primary assay.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Analyze: A concentration-dependent decrease or increase in fluorescence compared to the fluorophore-only control suggests a direct interaction.
| This compound (µM) | Fluorescein Signal (RFU) | % Signal Change |
| 100 | 8,543 | -57.3% |
| 50 | 12,345 | -38.3% |
| 25 | 16,876 | -15.6% |
| 12.5 | 18,987 | -5.1% |
| 6.25 | 19,876 | -0.6% |
| 0 (Control) | 20,000 | 0% |
Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence and why is it a problem?
A1: Autofluorescence is the natural tendency of a compound to emit light upon excitation.[3] If a test compound like this compound fluoresces at the same wavelengths as the assay's fluorophore, it can lead to falsely high readings and mask the true biological effect.[1]
Q2: Can this compound interfere with assays that measure reactive oxygen species (ROS)?
A2: Yes, this is a possibility. Many ROS assays use fluorescent probes that are sensitive to redox changes. Eupalinolide compounds have been shown to modulate ROS levels in cells.[4][5] Therefore, it is crucial to include proper controls to distinguish between a direct effect on the fluorescent probe and a genuine biological modulation of ROS.
Q3: How can I be sure my results are valid when using this compound in a fluorescent assay?
A3: The key is to run a comprehensive set of controls. These should include:
-
Vehicle Control: To establish a baseline.
-
Compound-Only Control (No Cells/Enzyme): To check for autofluorescence and direct effects on the assay reagents.
-
Fluorophore-Only Control (With Compound): To test for direct quenching or enhancement.
-
Positive and Negative Biological Controls: To ensure the assay is performing as expected.
Q4: Are there non-fluorescent alternative assays I can use?
A4: Yes. If fluorescence interference proves to be an insurmountable issue, consider orthogonal assays that rely on different detection methods, such as:
-
Luminescence-based assays: These are generally less prone to interference from autofluorescent compounds.
-
Colorimetric assays: Measuring absorbance is another alternative, though compound color can sometimes interfere.
-
Label-free technologies: Methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide interaction data without the need for fluorescent labels.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting fluorescence interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eupalinolide H Resistance in Cancer Cell Lines
Disclaimer: Research specifically detailing resistance mechanisms to Eupalinolide H is limited. This guide is based on the known mechanisms of action of its analogues (other Eupalinolides and sesquiterpene lactones) and established principles of drug resistance in cancer. This compound is a sesquiterpene lactone with potential anti-inflammatory and anticancer properties[1][2]. Its analogues have been shown to target key cancer signaling pathways, including STAT3 and PI3K/Akt[3][4][5].
Frequently Asked Questions (FAQs)
Q1: What is the probable mechanism of action for this compound in cancer cells?
A1: Based on studies of its analogues such as Eupalinolide A, B, J, and O, this compound, a sesquiterpene lactone, likely exerts its anticancer effects by inducing various forms of cell death including apoptosis, ferroptosis, and autophagy.[6][7] It may also cause cell cycle arrest and inhibit cell migration.[6][7] Key signaling pathways targeted by this class of compounds include the STAT3, PI3K/Akt/mTOR, and AMPK pathways.[3][6][8][9] Eupalinolide J, for instance, has been shown to promote the degradation of the STAT3 transcription factor, a key player in cancer cell survival and proliferation.[3][10]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons for this resistance?
A2: Resistance to this compound, like other natural product-based anticancer agents, can arise from several complex mechanisms.[11] Potential reasons include:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways. Feedback activation of STAT3 or the PI3K/Akt pathway is a common mechanism of resistance to targeted therapies.[8][12][13]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump the compound out of the cell, reducing its intracellular concentration and efficacy.[11][14]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells resistant to programmed cell death induced by the compound.[11]
-
Altered Drug Targets: While less common for multi-targeted natural products, mutations or alterations in the primary molecular target(s) of this compound could reduce its binding affinity and effectiveness.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates acquired resistance. This is typically determined using a cell viability assay, such as the MTT or CCK-8 assay.[15][16][17]
Q4: Can combination therapy help overcome this compound resistance?
A4: Yes, combination therapy is a promising strategy.[18][19] Combining this compound with inhibitors of pathways known to mediate resistance can restore sensitivity. For example, if you identify that STAT3 activation is a resistance mechanism, combining this compound with a known STAT3 inhibitor could have a synergistic effect.[8][20] Similarly, pairing it with inhibitors of ABC transporters or PI3K/Akt pathway inhibitors may also overcome resistance.[9][11]
Troubleshooting Guides
This section provides step-by-step guides to investigate and potentially overcome common resistance mechanisms.
Guide 1: Investigating Pro-Survival Pathway Activation
Issue: Cells may be bypassing this compound's effects by activating survival pathways like PI3K/Akt or STAT3.[8][12][13]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting resistance via survival pathway activation.
Experimental Plan:
-
Assess Protein Levels: Culture both sensitive and resistant cells. Treat them with this compound at their respective IC50 concentrations for a defined period (e.g., 24 hours). Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key survival proteins like Akt (p-Akt Ser473) and STAT3 (p-STAT3 Tyr705).[17]
-
Analyze Data: Compare the levels of phosphorylated (active) proteins between the sensitive and resistant cell lines. A significant increase in p-Akt or p-STAT3 in the resistant line suggests this pathway is mediating resistance.
-
Implement Solution: If a pathway is upregulated, test the efficacy of combining this compound with a specific inhibitor for that pathway (e.g., a PI3K inhibitor like Buparlisib or a STAT3 inhibitor like JSI-124).[9][21] Use a cell viability assay to determine if the combination treatment restores sensitivity in the resistant cells.
Data Presentation Example:
| Cell Line | Treatment | p-Akt (Relative Density) | p-STAT3 (Relative Density) |
| Sensitive | Control | 1.0 | 1.0 |
| Sensitive | This compound (IC50) | 0.4 | 0.3 |
| Resistant | Control | 1.1 | 1.2 |
| Resistant | This compound (IC50) | 2.5 | 3.1 |
Guide 2: Investigating Increased Drug Efflux
Issue: Cells may be actively pumping this compound out, preventing it from reaching its intracellular targets. This is often mediated by ABC transporters like P-glycoprotein (MDR1).[14]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting resistance via increased drug efflux.
Experimental Plan:
-
Assess Efflux Activity: Use a fluorescent substrate of ABC transporters, like Rhodamine 123, to measure efflux activity.[22] Incubate both sensitive and resistant cells with Rhodamine 123 and measure the intracellular fluorescence over time using flow cytometry or a fluorescence plate reader.[23][24] Reduced accumulation of the dye in resistant cells indicates higher efflux activity.[22]
-
Analyze Data: Compare the mean fluorescence intensity between the cell lines. A significantly lower intensity in the resistant line is indicative of increased efflux.
-
Implement Solution: Co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., verapamil or tariquidar).[11] Perform a cell viability assay to see if blocking the efflux pumps restores sensitivity to this compound.
Data Presentation Example:
| Cell Line | Treatment | Mean Rhodamine 123 Fluorescence (AU) |
| Sensitive | None | 8500 |
| Resistant | None | 2100 |
| Resistant | + Verapamil | 7900 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of a compound.[25][26]
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[27]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[28]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[28] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[26]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[28]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]
Protocol 2: Western Blotting for Signaling Proteins
This protocol is used to analyze the expression and phosphorylation of proteins.[17]
Materials:
-
Sensitive and resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the troubleshooting guide. Wash cells with cold PBS and lyse them with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like GAPDH.
Protocol 3: Drug Efflux (Rhodamine 123) Assay
This protocol measures the activity of drug efflux pumps.[24][29]
Materials:
-
Sensitive and resistant cells in suspension
-
Rhodamine 123 stock solution
-
HBSS (Hank's Balanced Salt Solution) or serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in cold HBSS.[24]
-
Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-30 minutes at 37°C to allow the dye to load into the cells.[23]
-
Washing: Wash the cells three times with cold PBS to remove extracellular dye.[23]
-
Efflux: Resuspend the cells in pre-warmed (37°C) HBSS to initiate efflux.
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence using a flow cytometer (typically in the FITC channel). For a time course, take measurements at different time points (e.g., 0, 30, 60, 90 minutes).
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each cell population. A lower MFI in the resistant cells compared to the sensitive cells indicates higher efflux activity.
Signaling Pathways and Resistance Mechanisms
Caption: Proposed mechanisms of this compound and pathways of resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploration of the Use of Natural Compounds in Combination with Chemotherapy Drugs for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. MDR1 Efflux Assay | ECM910 [merckmillipore.com]
Technical Support Center: Eupalinolide H Dosage Optimization for In Vivo Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage optimization of Eupalinolide H for in vivo experimental models. The information provided is based on studies of structurally similar eupalinolide compounds and general best practices for natural product-derived therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse tumor model?
A1: As there is no published in vivo data specifically for this compound, a starting dose can be extrapolated from studies on its analogs. For instance, Eupalinolide O has been administered at 15 mg/kg/day and 30 mg/kg/day via intraperitoneal injection in nude mice with triple-negative breast cancer xenografts.[1] Eupalinolide J was used at a dose of 30 mg/kg every two days intravenously in a breast cancer metastasis model.[2] Therefore, a pilot study with a dose range of 10-30 mg/kg is a reasonable starting point. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific model.
Q2: What is the most appropriate route of administration for this compound?
A2: The choice of administration route depends on the experimental goals, the formulation of this compound, and the target tissue. Intraperitoneal (IP) and intravenous (IV) injections are common routes for eupalinolide analogs in cancer models.[1][2] IP administration is technically simpler and allows for rapid absorption, while IV administration provides immediate systemic circulation.[3] Oral gavage is another option, though absorption and bioavailability may be lower.[3][4]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a sesquiterpene lactone and is likely to have poor water solubility. A common approach for similar compounds is to dissolve them in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. For example, a stock solution can be prepared in DMSO and then diluted with other components to achieve the final desired concentration for injection. It is critical to ensure the final concentration of DMSO is low (typically <5-10%) to avoid vehicle-induced toxicity. A solubility test should be performed to determine the optimal solvent system.
Q4: What are the potential signs of toxicity I should monitor for?
A4: During your in vivo studies, it is essential to monitor the animals daily for any signs of toxicity. Key indicators include body weight loss (more than 15-20% is a common endpoint), changes in behavior (lethargy, ruffled fur, hunched posture), and signs of distress.[5] In studies with related eupalinolides, no significant changes in body weight were observed at therapeutic doses.[2][6] At the end of the study, a complete blood count (CBC) and histopathological analysis of major organs (liver, kidney, spleen, heart, lungs) should be performed to assess for any organ-specific toxicity.[6]
Q5: What signaling pathways are likely affected by this compound?
A5: Based on studies of its analogs, this compound may exert its anti-cancer effects by modulating various signaling pathways. Eupalinolide O has been shown to induce apoptosis by regulating ROS generation and the Akt/p38 MAPK pathway.[1][7] Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[2][7] Eupalinolide A induces autophagy through the ROS/ERK signaling pathway.[7][8] Therefore, it is plausible that this compound could impact one or more of these pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound during injection | Poor solubility of the compound in the final vehicle. | - Increase the proportion of co-solvents like PEG300 or Tween-80.- Gently warm the solution before injection.- Prepare the final dilution immediately before administration. |
| Significant body weight loss in treated animals | The administered dose is above the maximum tolerated dose (MTD). | - Reduce the dosage.- Decrease the frequency of administration.- Consider an alternative route of administration that may have a better toxicity profile. |
| No observable anti-tumor effect | - The dose is too low.- Poor bioavailability via the chosen administration route.- The tumor model is resistant to the compound's mechanism of action. | - Perform a dose-escalation study to test higher concentrations.- Switch to a route with better systemic exposure (e.g., from IP to IV).- Investigate the molecular profile of your tumor model to ensure it is appropriate. |
| Inconsistent results between animals in the same group | - Inaccurate dosing.- Improper injection technique leading to variable absorption. | - Ensure accurate calculation and measurement of the dose for each animal's body weight.- Provide thorough training on the chosen administration technique to all personnel.[9] |
Quantitative Data Summary
Table 1: In Vivo Dosages of Eupalinolide Analogs in Mouse Models
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Treatment Duration | Reference |
| Eupalinolide O | Triple-Negative Breast Cancer (Xenograft) | Nude | 15 mg/kg/day | Intraperitoneal (IP) | 20 days | [1] |
| Eupalinolide O | Triple-Negative Breast Cancer (Xenograft) | Nude | 30 mg/kg/day | Intraperitoneal (IP) | 20 days | [1] |
| Eupalinolide J | Breast Cancer (Metastasis Model) | BALB/c nu/nu | 30 mg/kg | Intravenous (IV) | Every 2 days for 18 days | [2] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c or athymic nude mice), aged 6-8 weeks.
-
Group Allocation: Randomly assign mice to several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 5 mg/kg) based on available data for analogs.
-
Administer escalating doses of this compound to subsequent groups (e.g., 10, 20, 40, 80 mg/kg).
-
The administration route and frequency should be consistent with the planned efficacy study.
-
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily for at least 14 days.
-
Observe for changes in behavior, posture, and activity.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, typically defined as no more than a 15-20% loss in body weight and no mortality or severe clinical signs of distress.
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Implant the tumor cells subcutaneously or orthotopically into the mice.
-
-
Tumor Growth and Grouping:
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups (n=6-10 per group) with similar average tumor volumes.
-
-
Treatment Administration:
-
Administer this compound at one or more doses below the determined MTD.
-
Include a vehicle control group and potentially a positive control group (a standard-of-care chemotherapy).
-
Administer the treatment according to the planned schedule (e.g., daily, every other day).
-
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × length × width²).[1]
-
Monitor body weight and clinical signs throughout the study.
-
-
Study Endpoint:
-
Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of excessive morbidity are observed.
-
Excise tumors and weigh them.
-
Collect tumors and major organs for further analysis (e.g., Western blotting, immunohistochemistry, histopathology).
-
Visualizations
Caption: Workflow for in vivo dosage optimization of this compound.
Caption: Potential signaling pathways affected by eupalinolide compounds.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. cea.unizar.es [cea.unizar.es]
- 5. mdpi.com [mdpi.com]
- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Technical Support Center: Refining Eupalinolide H Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the purification of Eupalinolide H from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general strategy for purifying this compound from a crude extract?
A1: A common and effective strategy involves a multi-step approach. First, the crude extract, typically obtained by ethanol (B145695) maceration of the plant material, is subjected to liquid-liquid partitioning to separate compounds based on polarity. This is followed by a primary purification step, for which High-Speed Counter-Current Chromatography (HSCCC) is highly recommended to minimize sample loss.[1][2][3] Final polishing and analysis can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Q2: Which solvents are suitable for dissolving this compound?
A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[4] For preparing stock solutions, DMSO is a common choice.[5][6]
Q3: What are the critical stability factors to consider for this compound during purification?
A3: Sesquiterpene lactones like this compound can be sensitive to several factors. It is crucial to maintain a near-neutral pH as the lactone ring can hydrolyze under strongly acidic or basic conditions.[1] High temperatures should be avoided; solvent evaporation should be conducted under reduced pressure at temperatures below 40°C.[1] Additionally, exposure to light should be minimized as some sesquiterpene lactones are photolabile.[1]
Q4: How should purified this compound be stored?
A4: For long-term storage, the purified this compound powder should be kept at 2-8°C in a tightly sealed vial.[4] If stock solutions are prepared in a solvent like DMSO, they should be stored as aliquots in tightly sealed vials at -20°C or -80°C and are generally usable for up to two weeks to a month.[4][6] It is recommended to protect the compound from light during storage.[1][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield/Loss of Compound | Irreversible adsorption onto the stationary phase (e.g., silica (B1680970) gel). | - Consider using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid technique that avoids solid stationary phases.[1][2][3] - If using silica gel, consider deactivating it with a small amount of a polar solvent or triethylamine (B128534) to reduce adsorption.[1] |
| Instability of this compound. | - Maintain a neutral pH throughout the purification process.[1] - Avoid temperatures above 40°C during solvent evaporation.[1] - Protect the sample from direct light at all stages.[1] | |
| Poor Separation in Liquid-Liquid Partitioning | Emulsion formation between immiscible solvents. | - Allow the separatory funnel to stand for a longer duration. - Gently swirl or rock the funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1] |
| Incorrect solvent system for partitioning. | - Ensure a significant polarity difference between the solvents used for sequential partitioning (e.g., petroleum ether, ethyl acetate, n-butanol) to achieve effective separation.[1] | |
| Poor Separation in Column Chromatography (Silica Gel) | Inappropriate mobile phase polarity. | - Optimize the solvent system by performing thin-layer chromatography (TLC) first to determine the ideal mobile phase for separation. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Peak Tailing or Broadening in HPLC | Column overload. | - Reduce the amount of sample injected onto the column.[1] |
| Presence of interfering compounds or particulates. | - Ensure the sample is adequately filtered (e.g., using a 0.22 µm filter) before injection.[1][6] - Consider a solid-phase extraction (SPE) clean-up step prior to HPLC analysis.[1] | |
| Column degradation. | - Use a guard column to protect the analytical column.[1] - If the column has been used extensively, it may need to be replaced.[1] |
Experimental Protocols
Extraction and Liquid-Liquid Partitioning
This protocol is adapted from methods used for the isolation of similar Eupalinolides from Eupatorium lindleyanum.[1][3]
-
Extraction:
-
Air-dry and grind the aerial parts of the plant material into a fine powder.
-
Macerate the powdered material with 95% ethanol (1:10 w/v) at room temperature for 24 hours. Repeat this extraction three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
Petroleum ether (to remove non-polar compounds).
-
Ethyl acetate.
-
n-Butanol.
-
-
This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate or n-butanol fraction. These fractions should be collected and the solvent evaporated under reduced pressure.
-
High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is a highly effective method for the preparative separation of sesquiterpenoid lactones.[2][3]
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common starting ratio for similar compounds is 1:4:2:3 (v/v/v/v).[2][3]
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.[3]
-
-
HSCCC Operation:
-
Fill the HSCCC coil with the upper phase (stationary phase).
-
Set the revolution speed (e.g., 900 rpm).[2]
-
Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).[2]
-
Once hydrodynamic equilibrium is reached, dissolve the dried ethyl acetate or n-butanol fraction in a mixture of the upper and lower phases and inject it into the system.
-
Monitor the effluent with a UV detector (e.g., at 210-254 nm).[2]
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1402067-83-7 | Manufacturer ChemFaces [m.chemfaces.com]
- 5. Eupalinolide A | HSP | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Eupalinolide Anticancer Activity: Focus on Eupalinolide B
A comprehensive review of the available scientific literature reveals a significant disparity in research concerning the anticancer properties of Eupalinolide H and Eupalinolide B. While extensive data exists detailing the mechanisms and efficacy of Eupalinolide B against various cancer cell lines, there is a notable absence of published studies on the anticancer activities of this compound. Consequently, a direct comparative guide between this compound and Eupalinolide B cannot be constructed at this time.
This guide will therefore focus on providing a detailed overview of the experimentally determined anticancer activities of Eupalinolide B, presenting quantitative data, experimental methodologies, and the signaling pathways involved, in line with the requested format. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Eupalinolide B: A Potent Anticancer Agent
Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anticancer effects across a range of cancer types, including hepatic, pancreatic, and laryngeal cancers.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of various forms of cell death and the inhibition of key processes in cancer progression such as cell proliferation and migration.[1][2][3]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of Eupalinolide B have been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the available IC50 values.
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Laryngeal Cancer | TU686 | 6.73 | Not Specified | [3] |
| Laryngeal Cancer | TU212 | 1.03 | Not Specified | [3] |
| Laryngeal Cancer | M4e | 3.12 | Not Specified | [3] |
| Laryngeal Cancer | AMC-HN-8 | 2.13 | Not Specified | [3] |
| Laryngeal Cancer | Hep-2 | 9.07 | Not Specified | [3] |
| Laryngeal Cancer | LCC | 4.20 | Not Specified | [3] |
Note: IC50 values for hepatic and pancreatic cancer cell lines were investigated at specific concentrations rather than a broad range to determine a precise IC50 value in the cited studies.
Mechanisms of Action and Signaling Pathways
Eupalinolide B exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest, induction of cell death, and inhibition of metastasis.
In hepatic carcinoma , Eupalinolide B has been shown to induce ferroptosis, a form of iron-dependent programmed cell death.[1] This is mediated by endoplasmic reticulum (ER) stress and the subsequent activation of the ROS-ER-JNK signaling pathway.[1] It also causes cell cycle arrest at the S phase.[1]
In pancreatic cancer , Eupalinolide B induces apoptosis and elevates reactive oxygen species (ROS) levels.[2][4] Interestingly, it also disrupts copper homeostasis, suggesting a potential role in inducing cuproptosis, a novel form of copper-dependent cell death.[2][4]
In laryngeal cancer , Eupalinolide B inhibits cell proliferation and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Eupalinolide B.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Eupalinolide B or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
Reagent Incubation: After treatment, a solution of CCK-8 or MTT is added to each well, and the plates are incubated for a period that allows for the conversion of the reagent into a colored formazan (B1609692) product by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Cancer cells are harvested and resuspended in a serum-free medium.
-
Seeding in Transwell Inserts: A suspension of cells is added to the upper chamber of a Transwell insert (with a porous membrane). The lower chamber contains a medium with a chemoattractant, such as a fetal bovine serum.
-
Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained with a dye such as crystal violet.
-
Quantification: The number of migrated cells is counted under a microscope in several random fields.
Western Blot Analysis
-
Protein Extraction: Cells are treated with Eupalinolide B, harvested, and lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.
Conclusion
Eupalinolide B is a promising natural compound with demonstrated anticancer activity against various malignancies. Its ability to induce multiple forms of cell death and inhibit cancer cell migration through the modulation of distinct signaling pathways highlights its therapeutic potential. While this guide provides a comprehensive overview of the current knowledge on Eupalinolide B, the lack of data on this compound underscores the need for further research to explore the full spectrum of anticancer activities within the Eupalinolide family of compounds. Future studies directly comparing the efficacy and mechanisms of different Eupalinolides are warranted to identify the most potent candidates for further drug development.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of Eupalinolide H and Eupalinolide J on STAT3: A Review of Available Evidence
A direct comparative analysis of the effects of Eupalinolide H and Eupalinolide J on Signal Transducer and Activator of Transcription 3 (STAT3) is not feasible at present due to a significant lack of published scientific data on the activity of this compound within this signaling pathway.
While research has explored the bioactivity of various sesquiterpene lactones from the genus Eupatorium, detailed investigations into the specific mechanisms of this compound, particularly concerning its impact on STAT3, are not available in the current scientific literature. One study that screened a series of eupalinolides for STAT3 inhibition identified Eupalinolide J as the active compound, suggesting that this compound was inactive or possessed significantly lower potency in the performed assays[1]. However, specific inhibitory data for this compound were not provided.
Conversely, Eupalinolide J has been the subject of multiple studies investigating its role as a STAT3 inhibitor in cancer models. It is crucial to note, however, that a key 2019 publication on this topic in Frontiers in Pharmacology has been retracted due to concerns regarding the integrity of the data presented. This retraction necessitates a cautious interpretation of the available literature. Nevertheless, a more recent 2023 study continues to support the role of Eupalinolide J in promoting the degradation of STAT3.
This guide, therefore, provides a summary of the available, non-retracted data on Eupalinolide J's effect on STAT3 and briefly touches upon the known mechanisms of other related eupalinolides to offer a broader context on the anti-cancer properties of this class of compounds.
Eupalinolide J: A Putative STAT3 Degrader
Eupalinolide J has been identified as a potential anti-cancer agent that exerts its effects by targeting the STAT3 signaling pathway. Persistent activation of STAT3 is a hallmark of many cancers, contributing to cell proliferation, survival, and metastasis.
Mechanism of Action: Available research suggests that Eupalinolide J inhibits the STAT3 pathway primarily by promoting the ubiquitin-dependent degradation of the STAT3 protein[2][3][4]. This leads to a reduction in the overall levels of both phosphorylated (active) and total STAT3 in cancer cells. The downregulation of STAT3, in turn, is thought to suppress the expression of its target genes, which are involved in cell proliferation and metastasis, such as MMP-2 and MMP-9[2].
Biological Effects: Studies have reported that Eupalinolide J can:
-
Inhibit the proliferation of various cancer cell lines.
-
Induce apoptosis (programmed cell death) and cell cycle arrest.
-
Suppress cancer cell migration and invasion.
It is important to reiterate that a significant portion of the foundational research on Eupalinolide J and STAT3 has been retracted. While more recent studies provide some corroborating evidence, the field would benefit from further independent validation.
Broader Context: Diverse Mechanisms of Other Eupalinolides
To provide a wider perspective, other eupalinolides isolated from Eupatorium lindleyanum have been shown to possess anti-cancer properties through various mechanisms that are not necessarily dependent on STAT3 inhibition.
-
Eupalinolide A: Induces autophagy in hepatocellular carcinoma cells through the ROS/ERK signaling pathway and has also been shown to induce ferroptosis and apoptosis in non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 signaling pathway.
-
Eupalinolide B: Has been found to inhibit hepatic carcinoma by inducing ferroptosis and activating the ROS-ER-JNK pathway. It also shows inhibitory effects on laryngeal cancer cell proliferation and epithelial-mesenchymal transition.
-
Eupalinolide O: Induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.
This diversity in mechanisms highlights that while STAT3 is a target for Eupalinolide J, other members of this family can exert their anti-tumor effects through a range of different signaling pathways.
Data Presentation
Due to the lack of data for this compound, a comparative data table cannot be generated.
Experimental Protocols
Detailed experimental protocols for a direct comparison are not applicable. However, a general methodology for assessing the impact of a compound on STAT3 signaling, based on the available literature for Eupalinolide J, is provided below.
Western Blotting for STAT3 and p-STAT3:
-
Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are cultured to 70-80% confluency and then treated with various concentrations of the test compound (e.g., Eupalinolide J) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
As a direct comparative diagram is not possible, the following visualizations represent the proposed pathway for Eupalinolide J and a general experimental workflow.
References
- 1. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Biological Activity of Synthetic Eupalinolide H
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetically produced Eupalinolide H. By comparing its performance with established anti-cancer agents and utilizing detailed experimental protocols, this document outlines a systematic approach to characterizing its therapeutic potential.
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have garnered significant interest for their diverse pharmacological activities, particularly in oncology.[1] Various analogues, including Eupalinolide A, B, J, and O, have demonstrated potent anti-cancer effects by modulating key cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3][4][5] While the specific biological profile of this compound is less characterized, this guide proposes a validation strategy based on the known mechanisms of its structural relatives.
This guide will focus on validating the hypothesis that synthetic this compound exhibits anti-proliferative and pro-apoptotic activity in cancer cells, potentially through the modulation of the STAT3 signaling pathway, a common target for other Eupalinolides.
Comparative Efficacy Evaluation
To objectively assess the biological activity of synthetic this compound, its performance will be compared against a positive control, a known inhibitor of the target pathway, and a negative control (vehicle).
Table 1: Comparative Analysis of Anti-Proliferative Activity (IC50, µM)
| Compound | Cell Line 1 (e.g., MDA-MB-231) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., U251) |
| Synthetic this compound | Experimental Data | Experimental Data | Experimental Data |
| Positive Control (e.g., Stattic) | Experimental Data | Experimental Data | Experimental Data |
| Negative Control (Vehicle) | No significant effect | No significant effect | No significant effect |
Table 2: Comparative Analysis of Apoptosis Induction (% of Apoptotic Cells)
| Compound | Cell Line 1 (e.g., MDA-MB-231) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., U251) |
| Synthetic this compound | Experimental Data | Experimental Data | Experimental Data |
| Positive Control (e.g., Stattic) | Experimental Data | Experimental Data | Experimental Data |
| Negative Control (Vehicle) | Baseline levels | Baseline levels | Baseline levels |
Experimental Workflow and Signaling Pathway
A systematic workflow is essential for the comprehensive validation of synthetic this compound's biological activity. The proposed workflow and the putative signaling pathway are illustrated below.
Caption: Experimental workflow for validating the biological activity of synthetic this compound.
The anti-cancer activity of several Eupalinolides has been linked to the inhibition of the STAT3 signaling pathway. The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed STAT3 signaling pathway inhibition by this compound.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and accuracy.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of synthetic this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of synthetic this compound, positive control (e.g., Stattic), and vehicle control for 48 hours.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by synthetic this compound.
-
Procedure:
-
Treat cancer cells with synthetic this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is then determined.
-
3. Western Blot Analysis
-
Objective: To investigate the effect of synthetic this compound on the expression and phosphorylation of key proteins in the STAT3 signaling pathway.
-
Procedure:
-
Treat cancer cells with synthetic this compound at its IC50 concentration for 24 hours.
-
Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against STAT3, p-STAT3, MMP-2, MMP-9, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. Cell Migration Assay (Wound Healing Assay)
-
Objective: To assess the effect of synthetic this compound on cancer cell migration.
-
Procedure:
-
Grow cells to confluence in a 6-well plate.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing synthetic this compound at a non-toxic concentration.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the wound closure to determine the extent of cell migration.
-
Conclusion
This guide provides a structured approach to validate the biological activity of synthetic this compound. By employing the outlined comparative analyses, experimental workflows, and detailed protocols, researchers can effectively characterize its anti-cancer properties and elucidate its mechanism of action. The presented framework, based on the known activities of related Eupalinolides, offers a robust starting point for the comprehensive evaluation of this promising synthetic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide O and Paclitaxel in Breast Cancer Cells
An objective guide for researchers and drug development professionals on the experimental data and mechanisms of two distinct anti-cancer compounds.
While the direct comparative efficacy of Eupalinolide H and paclitaxel (B517696) in breast cancer cells remains undocumented in publicly available research, this guide provides a detailed comparison between a closely related and well-studied sesquiterpene lactone, Eupalinolide O , and the widely used chemotherapeutic agent, paclitaxel . This analysis is based on existing experimental data to inform researchers, scientists, and drug development professionals.
I. Quantitative Analysis of Cytotoxicity
The following table summarizes the cytotoxic effects of Eupalinolide O and paclitaxel on various breast cancer cell lines, as determined by in vitro studies. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting biological or biochemical functions.
| Compound | Cell Line | Treatment Duration | IC50 Value | Reference |
| Eupalinolide O | MDA-MB-468 | 72 hours | 1.04 µM | [1] |
| MDA-MB-231 | 24 hours | 10.34 µM | [2] | |
| 48 hours | 5.85 µM | [2] | ||
| 72 hours | 3.57 µM | [2] | ||
| MDA-MB-453 | 24 hours | 11.47 µM | [2] | |
| 48 hours | 7.06 µM | |||
| 72 hours | 3.03 µM | |||
| Paclitaxel | MCF-7 | Not Specified | >12 nM | |
| A549 (Lung Carcinoma) | Not Specified | >12 nM |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the specific breast cancer cell line used and the duration of treatment.
II. Mechanisms of Action: A Comparative Overview
Eupalinolide O and paclitaxel exhibit distinct mechanisms of action in their anti-cancer effects on breast cancer cells.
Eupalinolide O primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by a loss of mitochondrial membrane potential and the activation of caspases. Furthermore, Eupalinolide O has been shown to suppress the Akt signaling pathway, which is crucial for cell survival and proliferation.
Paclitaxel , a member of the taxane (B156437) class of drugs, functions as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the formation of abnormal microtubule structures. This disruption of microtubule dynamics interferes with mitosis, causing cell cycle arrest at the G2/M phase and subsequent apoptosis. Paclitaxel can also induce apoptosis by inactivating the anti-apoptotic protein Bcl-2 through phosphorylation.
III. Impact on Cell Cycle and Apoptosis
Both Eupalinolide O and paclitaxel have been demonstrated to induce cell cycle arrest and apoptosis in breast cancer cells, albeit through different signaling pathways.
-
Eupalinolide O:
-
Cell Cycle Arrest: Induces cell cycle arrest at the G2/M phase. This is associated with a significant decrease in the expression of cell cycle-related proteins cyclin B1 and cdc2.
-
Apoptosis: Triggers apoptosis in a caspase-dependent manner. It upregulates the expression of pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xl. Studies have also linked its apoptotic induction to the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.
-
-
Paclitaxel:
-
Cell Cycle Arrest: Primarily causes mitotic arrest at the G2/M phase due to the stabilization of microtubules.
-
Apoptosis: The prolonged mitotic arrest triggers apoptotic pathways. The mechanism of cytotoxicity is concentration-dependent, with higher concentrations leading to G2/M arrest and subsequent cell death.
-
IV. Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Eupalinolide O and paclitaxel on breast cancer cells.
-
Procedure:
-
Breast cancer cells (e.g., MDA-MB-468, MDA-MB-231, MDA-MB-453) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with varying concentrations of the test compound (Eupalinolide O or paclitaxel) for specified durations (e.g., 24, 48, 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Procedure:
-
Cells are treated with the compound of interest.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Procedure:
-
Cells are treated with the compound for a specified time.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4. Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Procedure:
-
Cells are treated with the compound, and total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., cyclin B1, cdc2, Bax, Bcl-2, caspases).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
V. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by Eupalinolide O and paclitaxel, as well as a general workflow for evaluating the anti-cancer effects of a compound.
Caption: Signaling pathway of Eupalinolide O in breast cancer cells.
Caption: Mechanism of action of Paclitaxel in breast cancer cells.
Caption: General experimental workflow for in vitro compound evaluation.
References
Comparative Analysis of Eupalinolide Effects Across Diverse Cancer Cell Lines
A comprehensive review of the anti-cancer activities of Eupalinolide analogues, providing a cross-validation of their effects and underlying mechanisms in various cancer cell lines. While the initial focus of this guide was Eupalinolide H, a thorough review of the scientific literature did not yield specific data for this particular compound. Therefore, this guide provides a comparative analysis of the well-documented Eupalinolide analogues: A, B, J, and O.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sesquiterpene lactones from the Eupatorium genus. Here, we consolidate experimental data to offer a clear comparison of the cytotoxic, apoptotic, and anti-metastatic properties of different Eupalinolides, alongside the signaling pathways they modulate.
Comparative Efficacy of Eupalinolide Analogues
The following tables summarize the quantitative data on the effects of various Eupalinolide compounds on different cancer cell lines. This allows for a direct comparison of their potency and mechanisms of action.
| Compound | Cell Line | Cancer Type | Assay | Key Findings | IC50 Value |
| Eupalinolide A | A549, H1299 | Non-Small Cell Lung Cancer | MTT Assay | Inhibited cell proliferation.[1][2] | Not explicitly stated |
| A549, H1299 | Non-Small Cell Lung Cancer | Flow Cytometry | Induced G2/M phase cell cycle arrest and apoptosis.[1][2] | - | |
| MHCC97-L, HCCLM3 | Hepatocellular Carcinoma | CCK-8 Assay | Inhibited cell proliferation.[3][4][5] | ~10 µM | |
| MHCC97-L, HCCLM3 | Hepatocellular Carcinoma | Flow Cytometry | Induced G1 phase cell cycle arrest and autophagy.[3][4][5] | - | |
| Eupalinolide B | SMMC-7721, HCCLM3 | Hepatic Carcinoma | CCK-8 Assay | Inhibited cell viability.[6] | 6-24 µM range tested |
| TU212, others | Laryngeal Cancer | Proliferation Assay | Potently inhibited cell proliferation.[7] | 1.03 µM (TU212) | |
| Eupalinolide J | PC-3, DU-145 | Prostate Cancer | MTT Assay | Showed marked anti-proliferative activity.[8] | 2.89 ± 0.28 µM (PC-3), 2.39 ± 0.17 µM (DU-145) at 72h |
| PC-3, DU-145 | Prostate Cancer | Flow Cytometry | Induced G0/G1 phase cell cycle arrest and apoptosis.[8] | - | |
| U251, MDA-MB-231 | Glioblastoma, Breast Cancer | MTT Assay | Non-toxic below 5 µM.[9] | - | |
| U251, MDA-MB-231 | Glioblastoma, Breast Cancer | Transwell Assay | Inhibited cell migration and invasion.[9] | - | |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | Triple-Negative Breast Cancer | MTT Assay | Suppressed cell viability in a time and dose-dependent manner.[10] | 5.85 µM (MDA-MB-231), 7.06 µM (MDA-MB-453) at 48h |
| MDA-MB-231, MDA-MB-453 | Triple-Negative Breast Cancer | Colony Formation | Suppressed the formation of colonies.[10] | - | |
| MDA-MB-231, MDA-MB-453 | Triple-Negative Breast Cancer | Flow Cytometry | Induced apoptosis.[10] | - |
Signaling Pathways Modulated by Eupalinolides
Eupalinolides exert their anti-cancer effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways affected by these compounds.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments performed in the referenced studies.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[6][10][11]
-
Treatment: The cells were then treated with various concentrations of Eupalinolide compounds (e.g., 1-30 µM) or a vehicle control (DMSO) for specified time periods (24, 48, or 72 hours).[1][6][10]
-
Reagent Incubation: After the treatment period, 10 µL of CCK-8 solution or 20 µL of MTT reagent was added to each well, followed by incubation for 1.5-4 hours at 37°C.[1][6][11]
-
Data Acquisition: For CCK-8 assays, the absorbance was measured at 450 nm using a microplate reader.[1][6] For MTT assays, the formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 550 nm.[11]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells were treated with Eupalinolide compounds for the desired duration (e.g., 48 hours). Both adherent and floating cells were collected, washed with cold PBS.[1][3][6]
-
Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1][3][6]
-
Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).[1][3]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Following treatment with Eupalinolides, cells were harvested, washed with PBS, and fixed in cold 75% ethanol (B145695) overnight at 4°C.[1]
-
Staining: The fixed cells were washed to remove the ethanol and then incubated with a solution containing PI and RNaseA to stain the cellular DNA.[1]
-
Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA assay.[11]
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins overnight at 4°C. This was followed by incubation with HRP-conjugated secondary antibodies.[11]
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
-
Cell Seeding: Cancer cells, pre-treated with non-toxic doses of Eupalinolide J, were seeded into the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively).[9][11]
-
Incubation: The lower chamber was filled with a medium containing a chemoattractant. The plates were incubated for 12-24 hours.[11]
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane were removed. The cells that had migrated or invaded to the lower surface were fixed and stained with crystal violet. The number of stained cells was counted under a microscope.[6][11]
Comparison with Alternative Compounds
Several studies used established chemotherapy drugs as positive controls, providing a benchmark for the efficacy of Eupalinolides.
-
In a study on non-small cell lung cancer, cisplatin (30 µM) was used as a positive control and showed a significant reduction in cell proliferation, comparable to the effects of Eupalinolide A.[1]
-
For triple-negative breast cancer, adriamycin was used in in vivo experiments and demonstrated a reduction in tumor growth, providing a comparative context for the anti-tumor effects of Eupalinolide O.[10]
These comparisons suggest that Eupalinolide compounds exhibit anti-cancer activities that are, in some contexts, comparable to standard chemotherapeutic agents, highlighting their potential as alternative or complementary therapies.
Conclusion
The Eupalinolide family of sesquiterpene lactones demonstrates significant anti-cancer potential across a variety of cancer cell lines. Eupalinolide A, B, J, and O each exhibit distinct yet overlapping mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, through the modulation of key signaling pathways such as AMPK/mTOR, Akt/p38 MAPK, and STAT3. While direct comparative studies of all analogues under identical conditions are limited, the available data suggest that these natural compounds are promising candidates for further pre-clinical and clinical investigation. The lack of specific data on this compound underscores the need for continued research to fully elucidate the structure-activity relationships within this potent class of molecules.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Eupalinolides and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of various sesquiterpene lactones, with a particular focus on the eupalinolide family of compounds. Sesquiterpene lactones are a diverse group of naturally occurring compounds that have garnered significant interest for their potent anti-inflammatory and anti-cancer properties.[1] This document aims to collate available experimental data to facilitate a comparative understanding of their performance, aiding in the identification of promising candidates for further research and drug development.
While this guide intended to focus on Eupalinolide H, a thorough review of the available scientific literature did not yield specific efficacy data for this particular compound. Therefore, the focus has been shifted to a broader comparison of other well-characterized eupalinolides (A, B, J, and O) against other notable sesquiterpene lactones.
Comparative Cytotoxicity of Sesquiterpene Lactones
The cytotoxic activity of sesquiterpene lactones is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, including cell proliferation. The following tables summarize the IC50 values of various eupalinolides and other prominent sesquiterpene lactones against a range of cancer cell lines.
Table 1: Cytotoxicity of Eupalinolides against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Eupalinolide A | A549 | Non-small cell lung cancer | Not specified, effective at 10-30µM | [2] |
| H1299 | Non-small cell lung cancer | Not specified, effective at 10-30µM | [2] | |
| MHCC97-L | Hepatocellular carcinoma | ~10 (effective concentration) | [3] | |
| HCCLM3 | Hepatocellular carcinoma | ~10 (effective concentration) | [3] | |
| Eupalinolide B | P388 | Leukemia | Potent activity reported | |
| A549 | Non-small cell lung cancer | Potent activity reported | ||
| Eupalinolide J | MDA-MB-231 | Triple-negative breast cancer | < 5 (non-toxic dose) | |
| U251 | Glioblastoma | < 5 (non-toxic dose) | ||
| Eupalinolide O | MDA-MB-468 | Triple-negative breast cancer | 1.04 (72h) | |
| MDA-MB-231 | Triple-negative breast cancer | 10.34 (24h), 5.85 (48h), 3.57 (72h) | ||
| MDA-MB-453 | Triple-negative breast cancer | 11.47 (24h), 7.06 (48h), 3.03 (72h) |
Table 2: Cytotoxicity of Other Notable Sesquiterpene Lactones
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Parthenolide | A549 | Non-small cell lung cancer | 4.3 | |
| TE671 | Medulloblastoma | 6.5 | ||
| HT-29 | Colon adenocarcinoma | 7.0 | ||
| Costunolide | A431 | Skin cancer | 0.8 | |
| H1299 | Non-small cell lung cancer | 23.93 | ||
| Artemisinin | A549 | Non-small cell lung cancer | 28.8 µg/mL | |
| H1299 | Non-small cell lung cancer | 27.2 µg/mL | ||
| Ehrlich ascites tumor | Carcinoma | 29.8 | ||
| Thapsigargin | LXF-289 | Lung cancer | 0.0000066 | |
| NCI-H2342 | Lung cancer | 0.0000093 | ||
| SK-MES-1 | Lung cancer | 0.0000097 |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of eupalinolides and other sesquiterpene lactones are mediated through the modulation of various signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Eupalinolide A
Eupalinolide A has been shown to inhibit cancer progression by inducing both ferroptosis and apoptosis in non-small cell lung cancer cells. This is achieved by targeting the AMPK/mTOR/SCD1 signaling pathway. In hepatocellular carcinoma, Eupalinolide A induces autophagy-mediated cell death through the ROS/ERK signaling pathway.
Eupalinolide B
Eupalinolide B has demonstrated anti-inflammatory and anti-proliferative activities. It has been reported to alleviate rheumatoid arthritis by promoting apoptosis and autophagy through the regulation of the AMPK/mTOR/ULK-1 signaling axis.
Eupalinolide J
Eupalinolide J is a potent inhibitor of cancer metastasis. Its mechanism of action involves the promotion of ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes such as MMP-2 and MMP-9.
Eupalinolide O
Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway. It also causes cell cycle arrest at the G2/M phase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Sesquiterpene lactone compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Apoptosis Analysis by Western Blot
Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of apoptosis-related proteins.
Materials:
-
Cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Cell Treatment and Lysis: Treat cells with the sesquiterpene lactone of interest. After incubation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell culture plates
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Treat cells with the sesquiterpene lactone. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15-30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available data highlight the significant anti-cancer potential of eupalinolides and other sesquiterpene lactones. These compounds exhibit potent cytotoxic effects against a variety of cancer cell lines and act through diverse and specific mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. While a direct comparison with this compound is not possible at this time due to a lack of available data, the detailed analysis of its analogues provides a strong rationale for the continued investigation of the eupalinolide family as a source of novel anti-cancer therapeutics. Further research is warranted to elucidate the specific activities and mechanisms of less-studied compounds like this compound to fully realize the therapeutic potential of this promising class of natural products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eupalinolide H and Sorafenib in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced stages. Sorafenib (B1663141), a multi-kinase inhibitor, has long been the standard of care, but its efficacy is often limited by resistance and adverse effects. This has spurred the search for novel therapeutic agents with improved efficacy and different mechanisms of action. Eupalinolide H, a sesquiterpene lactone derived from the plant Eupatorium lindleyanum, has emerged as a promising candidate, demonstrating potent anti-cancer activities. This guide provides a detailed head-to-head comparison of this compound and sorafenib, focusing on their performance in HCC, supported by experimental data.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Eupalinolide derivatives (as a proxy for this compound) and sorafenib against various HCC cell lines.
Table 1: IC50 Values for Cell Viability Inhibition in HCC Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Eupalinolide A | MHCC97-L | ~10 | 48 | CCK-8[1] |
| HCCLM3 | ~10 | 48 | CCK-8[1] | |
| Eupalinolide B | SMMC-7721 | Not specified, effective at 6, 12, 24 µM | 48 | CCK-8[2] |
| HCCLM3 | Not specified, effective at 6, 12, 24 µM | 48 | CCK-8[2] | |
| Sorafenib | HepG2 | 10.9 | 48 | MTT[3] |
| Huh7 | ~3 | 72 | CellTiter-Glo[4] | |
| Hep3B | 2-3 times lower than low-FGL1 cells | Not specified | Not specified[5] | |
| HuH-7 | ~6 | 48 | MTT[6] | |
| SNU387 | Not specified | 48 | MTT[7] | |
| SNU423 | Not specified | 48 | MTT[7] |
Table 2: Comparison of Cellular Mechanisms of Action
| Feature | This compound (inferred from A & B) | Sorafenib |
| Primary Mechanism | Induction of autophagy and ferroptosis.[2][8] | Multi-kinase inhibition (RAF, VEGFR, PDGFR). |
| Apoptosis Induction | Minimal apoptosis observed in some HCC studies for Eupalinolide A and B.[1][2] | Induces apoptosis through intrinsic and extrinsic pathways.[9] |
| Cell Cycle Arrest | G1 phase arrest.[1] | S/G2/M phase arrest.[10] |
| ROS Generation | Induces ROS generation.[1] | Induces ROS generation. |
| Key Signaling Pathways | ROS/ERK, ROS-ER-JNK.[1][2] | RAF/MEK/ERK, STAT3, PI3K/Akt.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effects of this compound and sorafenib on HCC cells.
Protocol:
-
Cell Seeding: HCC cells (e.g., HepG2, Huh7, MHCC97-L, HCCLM3) are seeded in 96-well plates at a density of 5,000 cells/well and incubated overnight.[1][3]
-
Drug Treatment: Cells are treated with various concentrations of this compound or sorafenib (e.g., 0-20 µM) for 24, 48, or 72 hours.[1][6] A vehicle control (DMSO) is included.
-
Reagent Incubation:
-
For CCK-8: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1][2]
-
For MTT: MTT reagent is added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in DMSO.[3]
-
-
Data Acquisition: The absorbance is measured at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[1][12]
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and sorafenib.
Protocol:
-
Cell Treatment: HCC cells are seeded in 6-well plates and treated with the desired concentrations of this compound or sorafenib for a specified time (e.g., 24 or 48 hours).[1][9]
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) are added to the cell suspension.[1][13]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[1][11]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
Objective: To detect changes in the expression of key proteins in signaling pathways affected by this compound and sorafenib.
Protocol:
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and sorafenib, as well as a typical experimental workflow for their comparison.
Caption: this compound signaling pathway in HCC.
Caption: Sorafenib signaling pathway in HCC.
Caption: Experimental workflow for comparing this compound and sorafenib.
Discussion and Conclusion
This compound and sorafenib exhibit distinct mechanisms of action against HCC. Sorafenib, a well-established multi-kinase inhibitor, primarily targets pathways involved in proliferation and angiogenesis, such as the RAF/MEK/ERK pathway.[11] In contrast, emerging evidence on related eupalinolides suggests that this compound induces cell death through the induction of autophagy and ferroptosis, mediated by ROS generation and the activation of stress-related pathways like JNK and ERK.[1][2]
While sorafenib's efficacy is demonstrated by its ability to induce apoptosis and cell cycle arrest in the S/G2/M phase, eupalinolides appear to primarily trigger G1 arrest and non-apoptotic cell death mechanisms in HCC cells.[1][2][10] This fundamental difference in their modes of action suggests that this compound could be effective in tumors that have developed resistance to sorafenib, particularly if the resistance mechanisms involve evasion of apoptosis.
The in vitro data, as summarized by the IC50 values, indicate that both compounds are active against HCC cell lines in the low micromolar range. However, a direct comparison of potency is challenging due to variations in experimental conditions across different studies.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram [frontiersin.org]
- 8. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHBs Mitigates Sorafenib‐Induced Apoptosis in Hepatocellular Carcinoma via Activation of RAF1/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Targeting CXCR6 Disrupts β-Catenin Signaling and Enhances Sorafenib Response in Hepatocellular Carcinoma [mdpi.com]
- 13. journal.waocp.org [journal.waocp.org]
A Comparative Guide to Eupalinolide Derivatives as Potential Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic target, particularly in oncology. This guide provides a comparative analysis of Eupalinolide derivatives, specifically Eupalinolide A and Eupalinolide B, as potential inducers of ferroptosis. While direct experimental validation for Eupalinolide H is not currently available in the scientific literature, the activity of its structural analogs suggests it may warrant further investigation. This document compares the performance of Eupalinolide A and B with established ferroptosis inducers, Erastin and RSL3, and provides supporting experimental data and detailed protocols to aid in the design and interpretation of related research.
Introduction to Ferroptosis Induction
Ferroptosis is a unique cell death pathway distinct from apoptosis and necrosis. It is initiated by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels. The central regulator of this process is Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4, either directly or indirectly, is a key mechanism for inducing ferroptosis.
Established ferroptosis inducers are broadly categorized into two classes:
-
System Xc- inhibitors: These compounds, such as Erastin, block the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), an essential cofactor for GPX4. Depletion of GSH results in the indirect inhibition of GPX4.
-
Direct GPX4 inhibitors: Molecules like RSL3 directly bind to and inactivate GPX4, leading to a rapid accumulation of lipid peroxides.
Recent studies have identified several natural products, including derivatives of Eupalinolide, as potent inducers of ferroptosis, suggesting novel avenues for therapeutic development.
Comparative Analysis of Ferroptosis Inducers
This section provides a quantitative comparison of the ferroptotic activity of Eupalinolide A, Eupalinolide B, and the well-characterized inducers Erastin and RSL3.
Table 1: Quantitative Comparison of Ferroptosis-Inducing Compounds
| Parameter | Eupalinolide A | Eupalinolide B | Erastin | RSL3 |
| Target | AMPK/mTOR/SCD1 signaling | HO-1 signaling, GPX4 downregulation | System Xc- | GPX4 (Direct) |
| Cell Line(s) Tested | A549, H1299 (NSCLC)[1][2] | SMMC-7721, HCCLM3 (Hepatocellular Carcinoma)[3][4] | Various, including prostate cancer cells[5] | Various, including prostate cancer cells[5] |
| Effective Concentration | 10-30 µM[2] | 12-24 µM[3] | Varies by cell line | Varies by cell line |
| Increase in ROS Production | 2.46-fold in A549 cells, 1.32-fold in H1299 cells[1][2] | Data not quantified in folds | Significant ROS production reported[5] | Significant ROS production reported[5] |
| Effect on GPX4 Expression | Downregulation[2] | Significant decrease in expression[3] | Indirect inhibition via GSH depletion | Direct inhibition |
| Reduction in Cell Viability/Proliferation | Significant inhibition of cell proliferation[2] | Migration rate of SMMC-7721 cells decreased by up to 38.48%[3] | Impairs cell viability and growth[5] | Impairs cell viability and growth[5] |
| In Vivo Efficacy | 25 mg/kg markedly inhibited tumor growth[1] | 25-50 mg/kg inhibited tumor growth[3] | Delays prostate tumor growth in vivo[5] | Delays prostate tumor growth in vivo[5] |
Note: As research on this compound as a ferroptosis inducer is not yet published, it is not included in this comparison.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways for Eupalinolide A, Eupalinolide B, and the canonical ferroptosis inducers.
Caption: Eupalinolide A induces ferroptosis via the ROS/AMPK/mTOR/SCD1 pathway.
Caption: Eupalinolide B promotes ferroptosis through ER stress and HO-1 activation.
Caption: Mechanisms of action for Class 1 (Erastin) and Class 2 (RSL3) ferroptosis inducers.
Experimental Protocols
The following are detailed methodologies for key experiments used in the validation of ferroptosis inducers.
Cell Viability Assay (CCK8)
-
Objective: To determine the cytotoxic effect of the compound on cancer cells.
-
Protocol:
-
Seed cells (e.g., A549, SMMC-7721) into 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of the test compound (e.g., Eupalinolide A at 7, 14, 28 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 10 µl of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the intracellular accumulation of ROS.
-
Protocol:
-
Seed cells into 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells and resuspend them in serum-free medium containing 10 µM DCFH-DA.
-
Incubate the cells at 37°C for 20-30 minutes in the dark.
-
Wash the cells three times with serum-free medium.
-
Analyze the fluorescence intensity using a flow cytometer.
-
Western Blot Analysis
-
Objective: To determine the expression levels of key ferroptosis-related proteins (e.g., GPX4, HO-1, SCD1).
-
Protocol:
-
Treat cells with the test compound for the specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the validation of a novel ferroptosis inducer.
Conclusion and Future Directions
The available evidence strongly suggests that Eupalinolide A and Eupalinolide B are potent inducers of ferroptosis in specific cancer cell lines, acting through distinct signaling pathways.[1][2][3][4] Eupalinolide A modulates lipid metabolism via the AMPK/mTOR/SCD1 axis, while Eupalinolide B appears to function through ER stress and activation of the HO-1 pathway.[1][2][3][4] These findings highlight the potential of the Eupalinolide scaffold in the development of novel anti-cancer therapeutics that leverage the ferroptosis pathway.
Although there is currently no direct experimental data on this compound, its structural similarity to other active Eupalinolide compounds makes it a compelling candidate for future investigation as a ferroptosis inducer. Researchers are encouraged to utilize the comparative data and detailed protocols within this guide to explore the potential of this compound and other novel compounds in this exciting field of research. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence of Synergistic Effects of Eupalinolide H with Known Chemotherapeutics in Current Research
A comprehensive review of scientific literature reveals a significant gap in the understanding of the synergistic potential of Eupalinolide H with established chemotherapeutic agents. Despite a thorough search for experimental data, no studies were identified that specifically investigate the combined effects of this compound and conventional chemotherapy drugs such as doxorubicin (B1662922), cisplatin, or paclitaxel (B517696).
While the broader family of Eupalinolides, sesquiterpene lactones extracted from the plant Eupatorium lindleyanum, has demonstrated anti-cancer properties, research into their synergistic interactions with chemotherapy is nascent and does not yet include this compound.
Limited Research on Eupalinolide Combinations
Existing studies on other Eupalinolide derivatives have primarily focused on their standalone efficacy or combinations with non-chemotherapeutic compounds. For instance, one study highlighted the synergistic anti-cancer effects of Eupalinolide B when combined with Elesclomol , a copper ionophore, in pancreatic cancer models[1]. This research suggests a potential mechanism involving the modulation of copper homeostasis in cancer cells, leading to enhanced cell death[1].
Other research has delved into the mechanisms of action of individual Eupalinolides. Eupalinolide A has been shown to induce both apoptosis and ferroptosis in non-small cell lung cancer cells by targeting the AMPK/mTOR/SCD1 signaling pathway[2][3]. Similarly, Eupalinolide J has been found to inhibit cancer metastasis by promoting the degradation of the STAT3 protein[4]. In studies on triple-negative breast cancer, Eupalinolide O was observed to induce apoptosis through the modulation of reactive oxygen species (ROS) and the Akt/p38 MAPK signaling pathway. Notably, in an in-vivo study of Eupalinolide O, doxorubicin (adriamycin) was used as a positive control; however, this was for comparative purposes of their individual effects on tumor growth, not to assess synergistic activity in combination.
The Unexplored Potential of this compound
The absence of published data on the synergistic effects of this compound with chemotherapeutics presents a significant knowledge gap. Researchers and drug development professionals should be aware that, at present, there is no scientific basis to support the use of this compound in combination with drugs like doxorubicin, cisplatin, or paclitaxel with the expectation of a synergistic outcome.
Future research is warranted to explore the potential of this compound as a synergistic agent in cancer therapy. Such studies would need to establish the optimal concentrations, treatment schedules, and the underlying molecular mechanisms of any observed interactions.
Conclusion
For researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, it is crucial to note the current lack of evidence regarding its synergistic effects with known chemotherapeutics. While other Eupalinolides have shown promise in pre-clinical studies, both alone and in specific combinations, these findings cannot be extrapolated to this compound without dedicated investigation. The development of any potential combination therapies involving this compound would require extensive foundational research, including in vitro and in vivo studies, to determine its efficacy and safety profile in conjunction with standard cancer treatments.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin-Based Combination Therapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antitumor Effect of 5-Fluorouracil Combined with Constituents from Pleurospermum lindleyanum in Hepatocellular Carcinoma SMMC-7721 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Eupalinolide H
This document provides comprehensive guidance on the proper disposal procedures for Eupalinolide H, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Hazard and Safety Information
This compound is classified with specific hazards that necessitate careful handling and disposal. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Classification | Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed. |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life. |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility. Do not dispose of this chemical into the environment, drains, or sewer systems.
Experimental Workflow for Disposal:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical and clearly marked with the contents ("Waste this compound") and relevant hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
-
Record Keeping:
-
Maintain a log of the accumulated waste, including the amount and date of generation.
-
Retain all documentation related to the disposal, including manifests from the waste disposal company, in accordance with institutional and regulatory requirements.
-
Disposal Decision Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
